Ethyl 4-hydroxyphenylacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPKVFCGIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066165 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17138-28-2 | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 4-HYDROXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is an ester of 4-hydroxyphenylacetic acid and ethanol. It is a compound of interest in various scientific fields, serving as a synthetic intermediate in the preparation of novel anti-inflammatory agents and demonstrating biological activity as a selective inhibitor of monoamine oxidase A (MAO-A).[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a hydroxyl group and an ethyl acetate group at the para position. This structure imparts both hydrophilic and lipophilic characteristics to the molecule.
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate | |
| CAS Number | 17138-28-2 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 36-38 °C | |
| Boiling Point | 187-189 °C at 20 mmHg | |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H, -OH), 4.15 (q, 2H), 3.36 (s, 2H), 1.26 (t, 3H) | [1] |
| ¹³C NMR | Data available in public databases such as PubChem. | |
| Mass Spectrometry (GC-MS) | m/z top peak: 107. | |
| Infrared (IR) Spectroscopy | Predicted characteristic peaks: ~3400 cm⁻¹ (O-H stretch, phenolic), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1735 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-O stretch, ester and phenol). |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound via Fischer esterification of 4-hydroxyphenylacetic acid with ethanol, catalyzed by hydrochloric acid.[1]
Materials:
-
4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
-
Anhydrous ethanol (120 mL)
-
Concentrated hydrochloric acid (1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add 4-hydroxyphenylacetic acid (10.0 g), anhydrous ethanol (120 mL), and concentrated hydrochloric acid (1 mL).
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture with a small amount of saturated aqueous sodium bicarbonate solution.
-
Evaporate most of the ethanol under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phase with water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product as an oil.
Caption: Workflow for the synthesis of this compound.
Biological Activity
This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
Inhibition of Monoamine Oxidase A (MAO-A)
| Parameter | Value | Reference |
| Target | Monoamine Oxidase A (MAO-A) | [1] |
| IC₅₀ | 120 µM |
The inhibitory action of this compound on MAO-A suggests its potential for investigation in the context of neurological disorders where MAO-A regulation is a therapeutic target.
Caption: Inhibition of MAO-A by this compound.
References
The Enigmatic Presence of Ethyl 4-hydroxyphenylacetate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate, a phenolic compound with noteworthy biological activities, has been identified as a natural constituent in a variety of plant species. This technical guide provides a comprehensive overview of its known natural occurrences, biosynthesis, and the analytical methodologies required for its detection and quantification in plant matrices. While the presence of this ester is confirmed in species such as Cichorium endivia, Cichorium intybus, and Moringa oleifera, a significant gap exists in the literature regarding its quantitative levels in these plants. This document synthesizes the available information, offering detailed experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway of its precursor, underscoring the need for further quantitative research to fully understand its physiological role and potential applications.
Natural Occurrence of this compound
This compound has been reported as a naturally occurring volatile or semi-volatile compound in several plant species. Its presence contributes to the complex aroma and flavor profiles of these plants and may also be associated with various biological activities. The following table summarizes the documented occurrences of this compound in the plant kingdom based on available literature.
| Plant Species | Family | Plant Part(s) | Method of Identification | Reference(s) |
| Cichorium endivia (Endive) | Asteraceae | Not specified | Data available | [1] |
| Cichorium intybus (Chicory) | Asteraceae | Not specified | Data available | [1] |
| Moringa oleifera (Moringa) | Moringaceae | Fruit | Not specified | [2] |
Note: While the presence of this compound is confirmed in these species, quantitative data on its concentration is currently not available in the cited literature.
Biosynthesis of this compound Precursor in Plants
The biosynthesis of this compound in plants proceeds through the formation of its precursor, 4-hydroxyphenylacetic acid. This precursor is a product of the well-established shikimate and phenylpropanoid pathways, which are central to the synthesis of aromatic amino acids and a vast array of secondary metabolites in plants.
The shikimate pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). A series of enzymatic reactions then leads to the formation of chorismate, a key branch-point intermediate. Chorismate is subsequently converted to prephenate, which can then be transformed into 4-hydroxyphenylpyruvate. Transamination of 4-hydroxyphenylpyruvate yields the amino acid L-tyrosine.
From L-tyrosine, several proposed routes can lead to the formation of 4-hydroxyphenylacetic acid. One potential pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvate, followed by oxidative decarboxylation. Another possibility is the conversion of L-tyrosine to p-coumaric acid, which can then be further metabolized. The final step in the formation of this compound is the esterification of 4-hydroxyphenylacetic acid with ethanol, a reaction likely catalyzed by an alcohol acyltransferase.
Experimental Protocols
The following sections outline detailed methodologies for the extraction, identification, and quantification of this compound from plant matrices. These protocols are based on established techniques for the analysis of volatile and semi-volatile phenolic compounds and should be validated for each specific plant matrix.
Extraction of this compound
Objective: To extract this compound from plant tissue while minimizing degradation and contamination.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
This method is suitable for the analysis of volatile compounds, including esters, without the need for solvent extraction.
-
Apparatus and Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath with temperature control
-
Analytical balance
-
Mortar and pestle or cryogenic grinder
-
Liquid nitrogen
-
-
Procedure:
-
Sample Preparation: Freeze fresh plant material (e.g., leaves, fruits) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Sample Weighing: Accurately weigh approximately 1-5 g of the powdered plant material into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-70 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
-
Method 2: Solvent Extraction for Semi-Volatile Analysis
This method is suitable for a broader range of compounds, including semi-volatile esters.
-
Apparatus and Materials:
-
Homogenizer (e.g., Ultra-Turrax) or sonicator
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glass vials
-
Analytical balance
-
Solvents: Ethyl acetate, methanol, hexane (HPLC or GC grade)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Sample Preparation: Homogenize a known weight (e.g., 5-10 g) of fresh or freeze-dried plant material with a suitable solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane).
-
Extraction: Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the target analyte. Combine the solvent extracts.
-
Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator at a low temperature (e.g., <40 °C) to a small volume.
-
Clean-up (Optional): For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.
-
Final Preparation: The concentrated extract is then reconstituted in a suitable solvent for analysis by GC-MS or HPLC-MS/MS.
-
Quantification of this compound
Objective: To accurately determine the concentration of this compound in the plant extract.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).
-
Capillary column suitable for volatile/semi-volatile analysis (e.g., DB-5ms, HP-5ms).
-
Autosampler.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
SIM/MRM Ions: Select characteristic ions of this compound (e.g., m/z 180, 107, 77) and the internal standard for monitoring.
-
-
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations containing a fixed amount of the internal standard.
-
Analysis: Analyze the calibration standards and the plant extracts under the same GC-MS conditions.
-
Calculation: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample extract from the calibration curve.
-
Conclusion and Future Perspectives
This compound is a naturally occurring compound in several plant species with potential biological significance. This guide has provided a summary of its known occurrences and a detailed overview of the biosynthetic pathways of its precursor. While specific quantitative data remains elusive, the provided experimental protocols offer a robust framework for researchers to undertake the extraction, identification, and quantification of this compound in various plant matrices.
Future research should focus on:
-
Quantitative Surveys: Conducting systematic studies to quantify the concentration of this compound in Cichorium endivia, Cichorium intybus, Moringa oleifera, and other potential plant sources.
-
Method Validation: Validating the outlined analytical methods for each specific plant matrix to ensure accuracy and reliability of the quantitative data.
-
Biosynthetic Pathway Elucidation: Investigating the specific enzymes and regulatory mechanisms involved in the esterification of 4-hydroxyphenylacetic acid in plants.
-
Biological Activity Studies: Exploring the physiological role of this compound in plants and its potential pharmacological activities to support its development in various applications.
Addressing these research gaps will be crucial for a comprehensive understanding of the natural occurrence and significance of this compound in the plant kingdom and for unlocking its potential for scientific and commercial applications.
References
- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [ouci.dntb.gov.ua]
- 2. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxyphenylacetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate, a phenolic ester, has garnered significant interest in the scientific community for its biological activities, notably as a selective inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in relevant signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to light yellow or brown semi-solid compound.[1] Its fundamental identifiers and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 17138-28-2[1][2] |
| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |
| Molecular Weight | 180.20 g/mol [2][3] |
| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate[3] |
| Synonyms | 4-Hydroxyphenylacetic acid ethyl ester, Ethyl (p-hydroxyphenyl)acetate[1][3] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 187-189 °C at 20 mmHg | [1] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.84 ± 0.15 | [1] |
| LogP (Estimated) | 1.760 | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Water Solubility (Estimated) | 3416 mg/L at 25 °C |
Spectroscopic Data
Table 3: Spectroscopic Information
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H), 4.15 (q, 2H), 3.36 (s, 2H), 1.26 (t, 3H) | [1] |
| ¹³C NMR | Data available in online databases | [3][4] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 107 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 4-hydroxyphenylacetic acid.
Workflow for the Synthesis of this compound:
Caption: Synthesis workflow for this compound.
Materials:
-
4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
-
Anhydrous ethanol (120 mL)
-
Concentrated hydrochloric acid (1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a round bottom flask, add 4-hydroxyphenylacetic acid, anhydrous ethanol, and concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[1]
-
After 1 hour, cool the mixture to room temperature.[1]
-
Carefully neutralize the reaction mixture with a small amount of saturated aqueous sodium bicarbonate solution.[1]
-
Remove the majority of the ethanol under reduced pressure.[1]
-
Extract the aqueous phase with ethyl acetate.[1]
-
Wash the combined organic phases sequentially with water.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure to yield the final product, this compound, as an oil.[1]
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against MAO-A using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.
Workflow for the MAO-A Inhibition Assay:
Caption: General workflow for a fluorometric MAO-A inhibition assay.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in MAO-A Assay Buffer.
-
In a 96-well plate, add the test inhibitor solutions, a positive control (Clorgyline), and a vehicle control.
-
Add the MAO-A enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
-
Incubate the plate, protected from light, for a defined period (e.g., 20 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexc = 530nm and λem = 585nm for Amplex® Red).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Biological Activity and Signaling Pathway
This compound is a selective inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters.[5][6]
MAO-A Mediated Neurotransmitter Metabolism:
Caption: Inhibition of MAO-A by this compound.
By inhibiting MAO-A, this compound prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] This leads to an increase in the levels of these monoamines in the brain.[5][7] This mechanism of action is the basis for the therapeutic effects of many antidepressant drugs.[7]
Table 4: Bioactivity Data
| Parameter | Value | Organism | Reference |
| IC₅₀ (MAO-A) | 120 µM | Human | |
| IC₅₀ (MAO-B) | > 1 mM | Human |
Conclusion
This compound is a well-characterized compound with selective inhibitory activity against MAO-A. The data and protocols presented in this guide provide a valuable resource for researchers investigating its potential therapeutic applications, particularly in the context of neurological disorders. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.
References
- 1. This compound | 17138-28-2 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 7. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: ethyl 2-(4-hydroxyphenyl)acetate[1]
-
Synonyms: Ethyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid ethyl ester[1]
-
CAS Number: 17138-28-2[1]
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.20 g/mol [1]
-
Appearance: White to pale cream crystals or powder[2]
-
Melting Point: 33.0-41.5°C[2]
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound, presented in a clear and structured format for easy interpretation and comparison.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.13 | Doublet (d) | 2H | Ar-H (ortho to -CH₂COOEt) |
| 6.76 | Doublet (d) | 2H | Ar-H (ortho to -OH) |
| 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 3.54 | Singlet (s) | 2H | Ar-CH₂ -COO- |
| 1.26 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~5-6 (variable) | Broad Singlet | 1H | Ar-OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O (Ester) |
| 155.0 | C -OH (Aromatic) |
| 130.5 | C -H (Aromatic, ortho to -CH₂COOEt) |
| 126.5 | C -CH₂COOEt (Aromatic) |
| 115.5 | C -H (Aromatic, ortho to -OH) |
| 61.0 | -O-CH₂ -CH₃ |
| 40.5 | Ar-CH₂ -COO- |
| 14.2 | -O-CH₂-CH₃ |
The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (Phenolic) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| 1735-1715 | Strong | C=O stretch (Ester)[3] |
| 1610, 1515 | Medium | C=C stretch (Aromatic ring)[3] |
| 1250-1200 | Strong | C-O stretch (Ester) |
| 1170 | Medium | C-O stretch (Phenolic) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 180 | Moderate | [M]⁺ (Molecular Ion)[1] |
| 135 | Moderate | [M - OCH₂CH₃]⁺ |
| 107 | High | [M - COOCH₂CH₃]⁺ or [HO-C₆H₄-CH₂]⁺[1] |
| 77 | Moderate | [C₆H₅]⁺ |
The fragmentation pattern is consistent with the structure of this compound. The base peak at m/z 107 corresponds to the stable benzylic cation formed after the loss of the carbethoxy group.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the pure solvent (for solution).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, typically Electron Ionization (EI) for GC-MS.
-
Acquisition:
-
Ionization: In EI mode, use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
Solubility of Ethyl 4-hydroxyphenylacetate in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 4-hydroxyphenylacetate in various organic solvents. The information is intended to assist researchers and professionals in drug development, chemical synthesis, and formulation science in selecting appropriate solvent systems and understanding the dissolution behavior of this compound. This document outlines qualitative and quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Introduction
This compound is a phenolic ester with applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility in different organic solvents is critical for its purification, crystallization, and formulation into various products. Solubility is a fundamental physicochemical property that influences bioavailability, reaction kinetics, and the design of separation processes. This guide synthesizes available data and provides standardized methodologies for its determination.
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding between the solute and the solvent.
Qualitative Solubility
This compound is generally soluble in a range of polar organic solvents. Based on available literature, its qualitative solubility is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
Quantitative Solubility
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 45 | ~0.250 |
Note: The temperature for the DMSO solubility data was not specified in the source material. Solubility is temperature-dependent, and this value should be considered as a reference point.
For comparative purposes, the solubility of its parent compound, p-hydroxyphenylacetic acid, has been studied in detail and can offer insights into the expected solubility behavior of its ethyl ester. Generally, esterification of a carboxylic acid can be expected to decrease its solubility in polar protic solvents like water and increase its solubility in less polar organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method for Solid-Liquid Equilibrium Determination
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for solubility determination.[1][2]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or magnetic stirrer with heating
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Pipettes and weighing boats
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring there will be undissolved solid at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtrate to determine the mass of the solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination of Solute: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100g of solvent, g/L of solvent, or mole fraction.
UV-Vis Spectrophotometric Method
This method is a rapid and sensitive technique for determining solubility, provided the solute has a chromophore that absorbs in the UV-Vis region.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent (UV-grade)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[3]
-
-
Preparation of Saturated Solution:
-
Follow steps 1-3 of the Gravimetric Method (Section 3.1) to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant from the saturated solution using a filtered syringe.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.
Figure 1: Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its determination. While qualitative data indicates good solubility in common polar organic solvents, there is a clear need for more comprehensive, temperature-dependent quantitative studies to be published. The methodologies and workflow presented here offer a robust framework for researchers to generate reliable solubility data, which is essential for the effective development and application of this compound in various scientific and industrial fields.
References
A Technical Guide to the Antioxidant Properties of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate, an ester derivative of 4-hydroxyphenylacetic acid, is a compound of interest for its potential antioxidant properties. While direct quantitative data on its antioxidant efficacy is not extensively available in current literature, its structural similarity to known phenolic antioxidants and the biological activity of its parent compound, 4-hydroxyphenylacetic acid, suggest potential mechanisms of action. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the evaluation of this compound's antioxidant capabilities. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and conceptual frameworks to investigate this compound's potential as a modulator of oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative stress through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems.
This compound belongs to this class of compounds and is recognized for its potential applications in pharmaceuticals and cosmetics.[1] While its parent compound, 4-hydroxyphenylacetic acid, has been reported to be a poor direct radical scavenger, it may exert protective effects by modulating key signaling pathways involved in the cellular antioxidant response, such as the Nrf2-ARE pathway.[2][3] This guide outlines the standard in vitro and cell-based assays that can be employed to thoroughly characterize the antioxidant profile of this compound.
In Vitro Antioxidant Capacity Assays
In vitro assays are essential for the initial screening and characterization of the direct antioxidant activity of a compound. These assays are typically based on the ability of the compound to scavenge stable free radicals or to reduce metal ions.
Data Presentation
The following table summarizes the key quantitative data points that should be determined through the experimental protocols described below. Currently, specific data for this compound is not available in the cited literature and awaits experimental determination.
| Assay | Endpoint | Result for this compound | Standard Reference Compound(s) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | To be determined | Trolox, Ascorbic Acid, Gallic Acid |
| ABTS Radical Cation Decolorization Assay | IC₅₀ (µg/mL or µM) | To be determined | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Fe(II) Equivalents (µM) | To be determined | FeSO₄, Trolox |
| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100g) | To be determined | Quercetin |
Experimental Protocols
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.[4]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Gallic Acid).[4]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced, leading to a decrease in absorbance at 734 nm. [1] Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. [6] * Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [6]2. Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well. [4] * Incubate at room temperature for 6 minutes. [6]3. Measurement and Calculation:
-
Measure the absorbance at 734 nm. [6] * Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from a plot of inhibition percentage against concentration.
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex (TPTZ-Fe³⁺) to the ferrous form (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ complex, with an absorbance maximum at 593 nm. This assay is based solely on electron transfer. [6] Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water. * TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. [4] * Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water. [4] * FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use. [4]2. Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells. [4] * Add 180 µL of the pre-warmed FRAP working reagent to all wells. [4] * Incubate at 37°C for 4-30 minutes. [6]3. Measurement and Calculation:
-
Measure the absorbance at 593 nm. [6] * The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents. [6]
-
Cell-Based Antioxidant Activity
Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the compound. [7]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells. Peroxyl radicals generated by AAPH initiate the oxidation. A decrease in fluorescence intensity in the presence of the test compound indicates its antioxidant activity. [7] Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a suitable density and culture until confluent. [8]2. Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 50 µL of 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. [8] * Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of the test compound or standard (e.g., Quercetin) at various concentrations and incubate for 1 hour. [8] * Add 100 µL of a 600 µM AAPH solution to induce oxidative stress. [7]3. Measurement and Calculation:
-
Immediately measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader. [9] * Calculate the area under the curve (AUC) for both the control and sample wells.
-
The CAA value is calculated as follows:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are typically expressed as micromoles of quercetin equivalents (QE) per gram of sample. [7]
-
Signaling Pathways
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of this endogenous antioxidant response. [10]
The Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. [11]Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes. [11]This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. [12]
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
Principle: Western blotting can be used to determine the activation of the Nrf2 pathway by measuring the increase in Nrf2 protein levels in the nuclear fraction of cells treated with the test compound.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2) and treat them with various concentrations of this compound for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Quantify the band intensities using densitometry software to determine the relative increase in nuclear Nrf2 levels. [13]
-
Visualizations
Experimental Workflows
Caption: Workflow for in vitro antioxidant assays.
Caption: Workflow for cell-based antioxidant assays.
Signaling Pathway
Caption: The Nrf2-ARE signaling pathway.
Conclusion
While direct experimental evidence for the antioxidant properties of this compound is currently limited, its chemical structure and the known activities of its parent compound provide a strong rationale for its investigation as a potential antioxidant agent. This guide provides the essential experimental frameworks for a comprehensive evaluation of its direct radical scavenging capabilities, its efficacy in a cellular context, and its potential to modulate the key Nrf2-ARE antioxidant signaling pathway. The presented protocols and conceptual models offer a robust starting point for researchers and drug development professionals to elucidate the antioxidant profile of this compound and to explore its therapeutic potential in mitigating oxidative stress-related pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.6. Determination of Total Phenolic Compounds, ABTS, and FRAP Assay [bio-protocol.org]
- 3. zen-bio.com [zen-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cetjournal.it [cetjournal.it]
- 11. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ethyl 4-hydroxyphenylacetate as a selective monoamine oxidase A (MAO-A) inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl 4-hydroxyphenylacetate as a selective inhibitor of Monoamine Oxidase A (MAO-A). It includes key quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant biochemical pathways and experimental workflows.
Introduction
Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating the levels of these neurotransmitters in the brain has made it a significant target for the development of therapeutics for depressive and anxiety disorders.[1][2] Selective inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, offering a potential treatment mechanism.
This compound, a natural product found in plants such as Cichorium endivia and Moringa oleifera, has been identified as a selective inhibitor of MAO-A.[3][4] This guide delves into the quantitative measures of its inhibitory action and provides the necessary technical details for its study in a research setting.
Quantitative Data Presentation
The inhibitory potency and selectivity of this compound against the two major monoamine oxidase isoforms, MAO-A and MAO-B, are summarized below. The data is derived from studies on components of human urinary tribulin, an endogenous MAO inhibitory activity.[3][4]
| Compound | Target | IC50 Value | Selectivity Index (MAO-B/MAO-A) |
| This compound | MAO-A | 120 µM | > 8.3 |
| MAO-B | > 1000 µM (> 1 mM) |
Table 1: Inhibitory activity of this compound against human MAO-A and MAO-B. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data from Medvedev et al., 1995.[3][4]
Signaling Pathway of MAO-A and its Inhibition
MAO-A is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of monoamines. This process converts neurotransmitters into their corresponding aldehydes, which are then further metabolized, while also producing hydrogen peroxide (H₂O₂) and ammonia. Inhibition of MAO-A by compounds like this compound blocks this degradation pathway, leading to an accumulation of neurotransmitters in the presynaptic neuron.
Experimental Protocols
The following is a representative protocol for determining the in vitro IC50 value of this compound for MAO-A, based on common fluorometric assay methods.
Objective: To determine the concentration of this compound that inhibits 50% of recombinant human MAO-A activity.
1. Materials and Reagents:
-
Recombinant human MAO-A enzyme (e.g., from insect or yeast expression systems)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
p-Tyramine (MAO-A substrate)
-
Amplex® Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
2. Reagent Preparation:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
MAO-A Enzyme Working Solution: Dilute the recombinant MAO-A stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of clorgyline in DMSO.
-
Inhibitor Dilutions: Create a series of dilutions of this compound from the stock solution using DMSO. A typical 10-point, 3-fold serial dilution might start from 10 mM down to 0.5 µM.
-
Detection Reagent Mix: Prepare a fresh mixture in Assay Buffer containing Amplex® Red and HRP. Final concentrations in the assay well are typically 200 µM Amplex® Red and 1 U/mL HRP.
-
Substrate Solution: Prepare a solution of p-Tyramine in Assay Buffer. The final concentration in the assay well should be at or near the Km for MAO-A (typically ~1 mM for p-Tyramine).
3. Assay Procedure:
-
Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO, 0% inhibition), positive controls (enzyme + clorgyline), and test inhibitor concentrations.
-
Inhibitor Addition: Add 5 µL of the appropriate inhibitor dilutions (or DMSO for controls) to the wells of the 96-well plate.
-
Enzyme Pre-incubation: Add 40 µL of the MAO-A enzyme working solution to each well (except blanks). Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add 55 µL of a pre-warmed (37°C) reaction mix containing the substrate (p-Tyramine) and the detection reagents (Amplex® Red, HRP). The final reaction volume will be 100 µL.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for a total of 30-60 minutes.
4. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Normalize Data: Subtract the average rate of the blank wells from all other wells. Normalize the reaction rates to the negative control (0% inhibition), which is set to 100% activity.
-
% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of a MAO-A inhibitor's IC50 value.
Conclusion
This compound stands out as a noteworthy selective inhibitor of MAO-A.[3] With a significantly higher IC50 value for MAO-B, it serves as a valuable research tool for investigating the specific roles of MAO-A in neurological processes and as a potential lead compound in the development of novel therapeutics for mood disorders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its properties and potential applications further.
References
In Vitro Biological Activity of Ethyl 4-hydroxyphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is a phenolic compound naturally occurring in sources such as the fruit of Moringa oleifera and is also identified as a component of human urinary tribulin.[1] Structurally, it is the ethyl ester of 4-hydroxyphenylacetic acid. In vitro studies have primarily focused on its role as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3] This technical guide provides a comprehensive overview of the known in vitro biological activity of this compound, with a focus on its MAO-A inhibitory action. Furthermore, it outlines detailed experimental protocols for assessing its potential antioxidant, anti-inflammatory, and cytotoxic activities, for which quantitative data is not yet extensively available in the public domain. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Core Biological Activity: Monoamine Oxidase-A Inhibition
This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. Inhibition of MAO-A can lead to an increase in the concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.
Quantitative Data
The following table summarizes the available quantitative data on the MAO-A inhibitory activity of this compound.
| Biological Activity | Assay | Target | IC50 Value | Reference |
| MAO-A Inhibition | Radiometric | Human MAO-A | 120 µM | [1] |
| MAO-B Inhibition | Radiometric | Human MAO-B | > 1 mM | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric Method)
This protocol describes a common method for assessing MAO-A inhibitory activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed reaction.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound (test compound)
-
Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorometric probe)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Clorgyline (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in Assay Buffer.
-
Prepare a working solution of tyramine in Assay Buffer.
-
Prepare a reaction mix containing HRP and Amplex® Red in Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Assay Buffer
-
Recombinant human MAO-A enzyme
-
Varying concentrations of this compound or positive control (Clorgyline).
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the tyramine substrate solution.
-
Immediately add the HRP/Amplex® Red reaction mix.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MAO-A Inhibition Assay Workflow
Antioxidant Activity Assays
The following are standard protocols to evaluate the potential antioxidant capacity of this compound.
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add the test compound or positive control solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value.
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
Add the test compound or positive control to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Determine the IC50 value.
Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
MTT reagent for cell viability
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay to rule out cytotoxicity.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
LPS-induced Pro-inflammatory Signaling
Cytotoxicity/Anticancer Activity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, HepG2, MCF-7)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Doxorubicin or Cisplatin (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Monoamine Oxidase-A (MAO-A) Inhibition
The primary established mechanism of action for this compound is the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane and plays a critical role in the catabolism of monoamine neurotransmitters.
Mechanism of MAO-A Inhibition
Conclusion
This compound is a selective inhibitor of MAO-A, a property that suggests its potential for further investigation in the context of neurological disorders. While comprehensive in vitro data on its other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, are currently limited, the standardized protocols provided in this guide offer a framework for the systematic evaluation of these properties. Further research is warranted to fully elucidate the therapeutic potential of this natural compound. The detailed methodologies and visual representations of key pathways herein are intended to facilitate such future investigations by the scientific and drug development communities.
References
Ethyl 4-hydroxyphenylacetate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate (EHPA) is an organic compound with emerging therapeutic interest. This technical guide provides a comprehensive overview of its core pharmacological properties, potential therapeutic applications, and detailed experimental protocols for its evaluation. While research on EHPA is still in its early stages, existing data, primarily on its selective inhibition of monoamine oxidase A (MAO-A) and the biological activities of its parent compound, 4-hydroxyphenylacetic acid (4-HPA), suggest promising avenues for drug development. This document summarizes the available quantitative data, outlines relevant signaling pathways, and provides detailed methodologies for in vitro and in vivo assessment of its antioxidant, anti-inflammatory, and neuroprotective potential.
Introduction
This compound (CAS 17138-28-2) is the ethyl ester of 4-hydroxyphenylacetic acid. It is a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol and ether[1]. Its structural characteristics, particularly the phenolic hydroxyl group, are indicative of potential antioxidant properties[1]. The primary identified mechanism of action for EHPA is the selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial in the catabolism of monoamine neurotransmitters. This suggests its potential application in neurological and psychiatric disorders. Furthermore, as EHPA is a derivative of 4-HPA, it is hypothesized to share some of its biological activities, including the modulation of key signaling pathways involved in cellular defense and inflammation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17138-28-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in ethanol and ether; limited solubility in water | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Potential Therapeutic Applications and Mechanisms of Action
Neuroprotection and Monoamine Oxidase-A (MAO-A) Inhibition
This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A)[3][4]. MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically relevant for the treatment of depression and anxiety disorders.
Quantitative Data
| Parameter | Value | Source |
| MAO-A Inhibition IC₅₀ | 120 µM | Human urinary tribulin component study |
Note: This IC₅₀ value was determined in a study identifying components of human urinary tribulin.
Signaling Pathway: MAO-A Inhibition
The following diagram illustrates the role of MAO-A in neurotransmitter metabolism and the effect of its inhibition.
Antioxidant Activity and Nrf2 Pathway Activation
While direct quantitative data on the antioxidant activity of EHPA is limited, its phenolic structure suggests radical scavenging capabilities[1]. More substantially, its parent compound, 4-hydroxyphenylacetic acid (4-HPA), has been shown to exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes. It is plausible that EHPA, upon hydrolysis to 4-HPA, could indirectly activate this pathway.
Signaling Pathway: Nrf2 Activation
The proposed mechanism of Nrf2 activation by 4-HPA (and potentially EHPA) is depicted below.
Anti-inflammatory Properties
EHPA is described as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents[5]. The anti-inflammatory effects of phenolic compounds are well-documented and are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
Experimental Protocols
The following sections provide detailed methodologies for the evaluation of the therapeutic potential of this compound.
MAO-A Inhibition Assay
Workflow
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a solution of recombinant human MAO-A enzyme in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the substrate kynuramine in the assay buffer.
-
Prepare a positive control inhibitor, such as clorgyline.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO-A enzyme solution.
-
Add the different concentrations of EHPA, the positive control, or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Immediately measure the fluorescence (excitation ~320 nm, emission ~380 nm) at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of EHPA.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the EHPA concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
Antioxidant Capacity Assays (DPPH and ABTS)
Workflow
Methodology
-
DPPH Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of EHPA and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add the EHPA dilutions or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value.
-
-
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of EHPA and a standard (e.g., Trolox).
-
Add the EHPA dilutions or standard to the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Workflow
Methodology
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of EHPA for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.
-
Include a vehicle control group and a positive control group (e.g., with a known anti-inflammatory drug).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay): Perform a parallel MTT assay on the cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of EHPA and determine the IC₅₀ value.
Neuroprotection Assay (Oxidative Stress Model)
Workflow
References
- 1. CAS 17138-28-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxyphenylacetate: A Comprehensive Technical Guide to its Application as a Synthetic Intermediate in Cardiovascular Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate (EHPA) is a versatile synthetic intermediate of significant interest in the pharmaceutical industry. Its chemical structure, featuring a reactive phenolic hydroxyl group and an ester moiety, makes it a valuable precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of EHPA's role in the synthesis of prominent cardiovascular drugs, specifically the β-adrenergic receptor antagonists Atenolol, Esmolol, and Betaxolol. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound, a brown semi-solid at room temperature, is a key building block in organic synthesis.[1] Its utility in the pharmaceutical sector is primarily attributed to its role as a precursor to more complex molecules that exhibit therapeutic effects. This guide focuses on its application in the synthesis of three widely used β-blockers, illustrating the chemical transformations that convert this simple starting material into potent cardiovascular medications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of EHPA is crucial for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17138-28-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Brown semi-solid | [1] |
| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate | [2] |
Synthetic Pathways to Key Pharmaceutical Intermediates
EHPA serves as a strategic starting point for the synthesis of crucial precursors for Atenolol, Esmolol, and Betaxolol. The following sections detail the synthetic routes to these intermediates.
Synthesis of 2-(4-hydroxyphenyl)acetamide: Precursor for Atenolol
The synthesis of Atenolol requires the intermediate 2-(4-hydroxyphenyl)acetamide. This can be achieved from EHPA through direct amidation.
Experimental Workflow: Synthesis of 2-(4-hydroxyphenyl)acetamide from EHPA
Caption: Amidation of this compound.
Detailed Experimental Protocol: Amidation of this compound
A general procedure for the amidation of an ester with aqueous ammonia is as follows:
-
In a sealed reaction vessel, this compound is mixed with a concentrated aqueous solution of ammonia.
-
The mixture is heated to a temperature between 100-180°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product, 2-(4-hydroxyphenyl)acetamide, to crystallize.
-
The crude product is collected by filtration and washed with cold water to remove any unreacted ammonia and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure 2-(4-hydroxyphenyl)acetamide.[3][4]
| Parameter | Value |
| Reactants | This compound, Aqueous Ammonia |
| Reaction Type | Amidation |
| Typical Temperature | 100-180°C |
| Product | 2-(4-hydroxyphenyl)acetamide |
Synthesis of 4-hydroxyphenethyl alcohol: Precursor for Betaxolol
Betaxolol synthesis starts from 4-hydroxyphenethyl alcohol, which can be obtained by the reduction of the ester group of EHPA.
Experimental Workflow: Reduction of EHPA to 4-hydroxyphenethyl alcohol
Caption: Reduction of this compound.
Detailed Experimental Protocol: Reduction of this compound with LiAlH₄
The following is a general procedure for the reduction of an ester to an alcohol using Lithium Aluminum Hydride (LiAlH₄):
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), a suspension of LiAlH₄ is prepared in a dry ethereal solvent, such as tetrahydrofuran (THF).
-
A solution of this compound in dry THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This is a critical step to safely decompose the excess LiAlH₄.
-
The resulting precipitate is removed by filtration, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-hydroxyphenethyl alcohol.
-
The crude product can be purified by column chromatography on silica gel.[5][6][7]
| Parameter | Value |
| Reactants | This compound, Lithium Aluminum Hydride |
| Solvent | Dry Tetrahydrofuran (THF) |
| Reaction Type | Reduction |
| Typical Temperature | 0°C to room temperature |
| Product | 4-hydroxyphenethyl alcohol |
Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate: Precursor for Esmolol
Esmolol synthesis utilizes methyl 3-(4-hydroxyphenyl)propanoate. While not a direct conversion from EHPA due to the different carbon chain length, the synthesis of this precursor from 3-(4-hydroxyphenyl)propionic acid via Fischer esterification provides a parallel pathway and is included for completeness.
Experimental Workflow: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate
Caption: Fischer Esterification for Esmolol Precursor.
Detailed Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate
-
A solution of 3-(4-hydroxyphenyl)propionic acid (0.1 mole) is prepared in methanol (500 ml).
-
A catalytic amount of concentrated sulfuric acid (2 ml) is added to the solution.
-
The reaction mixture is heated to reflux for 72 hours. To drive the equilibrium towards the product, a Soxhlet extractor charged with 3A molecular sieves can be used to remove the water formed during the reaction.
-
After completion, the methanol is removed under reduced pressure.
-
The resulting oil is dissolved in toluene and washed with water.
-
The organic phase is dried over magnesium sulfate, treated with activated charcoal, and the solvent is evaporated to yield methyl 3-(4-hydroxyphenyl)propanoate as a clear oil.[8]
| Parameter | Value | Reference |
| Reactants | 3-(4-hydroxyphenyl)propionic acid, Methanol | [8] |
| Catalyst | Concentrated Sulfuric Acid | [8] |
| Reaction Type | Fischer Esterification | |
| Yield | 80% | [8] |
| Product | Methyl 3-(4-hydroxyphenyl)propanoate | [8] |
Synthesis of Active Pharmaceutical Ingredients
The intermediates derived from or analogous to EHPA are converted into the final APIs through a common reaction sequence involving O-alkylation with epichlorohydrin followed by reaction with an amine.
Synthesis of Atenolol
Atenolol is synthesized from 2-(4-hydroxyphenyl)acetamide.
Detailed Experimental Protocol: Synthesis of Atenolol
-
O-alkylation: 2-(4-hydroxyphenyl)acetamide is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.
-
Amination: The epoxide intermediate is then reacted with isopropylamine in a suitable solvent. The amine attacks the less hindered carbon of the epoxide ring, opening it to form Atenolol.
-
Purification: The crude Atenolol is purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents, to obtain the final product with high purity.[9][10]
| Parameter | Value | Reference |
| Starting Material | 2-(4-hydroxyphenyl)acetamide | [9][10] |
| Key Reagents | Epichlorohydrin, Isopropylamine | [9][10] |
| Overall Yield | 95% (in a sustainable protocol) | [9] |
| Final Product | Atenolol |
Synthesis of Esmolol
Esmolol is synthesized from methyl 3-(4-hydroxyphenyl)propanoate.[11]
Detailed Experimental Protocol: Synthesis of Esmolol
-
O-alkylation: Methyl 3-(4-hydroxyphenyl)propanoate is reacted with 2-(chloromethyl)oxirane (epichlorohydrin) to yield methyl 3-(4-((oxiran-2-yl)methoxy)phenyl)propanoate.[11]
-
Amination: The resulting epoxide is then reacted with isopropylamine to form Esmolol.[11]
| Parameter | Value | Reference |
| Starting Material | Methyl 3-(4-hydroxyphenyl)propanoate | [11] |
| Key Reagents | 2-(chloromethyl)oxirane, Isopropylamine | [11] |
| Final Product | Esmolol |
Synthesis of Betaxolol
Betaxolol is synthesized from 4-hydroxyphenethyl alcohol.
Detailed Experimental Protocol: Synthesis of Betaxolol
-
O-alkylation: 4-hydroxyphenethyl alcohol is selectively O-alkylated with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a solvent like acetone. This forms the intermediate 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane.[12]
-
Amination: The epoxide intermediate is then reacted with isopropylamine to yield Betaxolol.[13]
-
Purification: The crude product is purified by column chromatography or recrystallization.[13]
| Parameter | Value | Reference |
| Starting Material | 4-hydroxyphenethyl alcohol | [12] |
| Key Reagents | Epichlorohydrin, Isopropylamine | [12][13] |
| Yield (O-alkylation) | 68.18% | [12] |
| Purity (O-alkylation) | 96% | [12] |
| Final Product | Betaxolol |
Mechanism of Action and Signaling Pathways
Atenolol, Esmolol, and Betaxolol are all cardioselective β₁-adrenergic receptor antagonists. They exert their therapeutic effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at β₁-receptors, which are predominantly located in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[14][15][16]
Signaling Pathway: β₁-Adrenergic Receptor Blockade
Caption: Mechanism of action of β₁-blockers.
The binding of catecholamines to the β₁-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[12] cAMP then activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to an influx of calcium ions. This increased intracellular calcium results in increased heart rate and contractility. β-blockers competitively inhibit the binding of catecholamines to the β₁-receptor, thereby preventing this signaling cascade and reducing cardiac workload.[14][17]
Conclusion
This compound is a valuable and economically viable starting material for the synthesis of several important cardiovascular drugs. Through straightforward chemical transformations such as amidation and reduction, it can be converted into key precursors for the synthesis of Atenolol and Betaxolol. The synthetic principles are also applicable to the synthesis of related drugs like Esmolol. A thorough understanding of the reaction protocols and the underlying pharmacology of the target molecules is essential for the successful development of these life-saving medications. This guide provides a foundational resource for researchers and professionals engaged in this field, offering detailed methodologies and insights into the synthetic and mechanistic aspects of these important pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESMOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Discovery and Isolation of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyphenylacetate is a naturally occurring phenolic compound that has garnered significant interest in the scientific community due to its biological activities, notably as a selective inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details both its extraction from natural sources and its chemical and biocatalytic synthesis routes. The document includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in drug development and related fields.
Discovery and Natural Occurrence
This compound has been identified as a constituent in a variety of natural sources. While a singular seminal publication detailing its absolute first discovery remains elusive in currently available literature, its presence has been reported in the fruit of Moringa oleifera[1][2], as well as in Cichorium endivia and Cichorium intybus[3]. Furthermore, it has been identified as one of the components of human urinary tribulin, which exhibits selective inhibitory activity against MAO-A[1]. The isolation of this compound from these natural matrices has paved the way for investigations into its physiological roles and therapeutic potential.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its identification and quality control. The key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Brown semi-solid or oil | [4] |
| Melting Point | 36 °C | [5] |
| Boiling Point | Not readily available | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H), 4.15 (q, 2H), 3.56 (s, 2H), 1.26 (t, 3H) | [4] |
| Mass Spectrum (GC-MS) | m/z: 180 (M+), 107 (base peak) | [3] |
| Infrared (IR) Spectrum | Not readily available in searched literature. |
Isolation and Synthesis Protocols
This compound can be obtained through extraction from natural sources, chemical synthesis, or biocatalytic methods.
Isolation from Natural Sources (General Workflow)
The isolation of this compound from plant material, such as Moringa oleifera leaves, typically involves solvent extraction and chromatographic purification.
References
- 1. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17138-28-2 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
An In-depth Technical Guide on the Physical State and Appearance of Ethyl 4-hydroxyphenylacetate
This technical guide provides a comprehensive overview of the physical state and appearance of Ethyl 4-hydroxyphenylacetate, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C₁₀H₁₂O₃.[1][2][3] It is also known by other names, including 4-Hydroxyphenylacetic acid ethyl ester.[1][2][4] The physical characteristics of this compound can vary depending on its purity and the ambient temperature.
Summary of Physical Properties:
| Property | Value | Source |
| Physical Form | Crystals, powder, crystalline powder, fused solid, liquid as melt, solid, brown semi-solid, oil | [2][3][5][6][7] |
| Color | White to pale cream or clear colorless | [4][5] |
| Melting Point | 32 - 41.5 °C | [2][5] |
| Boiling Point | ~290.80 °C (estimated), 145 °C | [2][8] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Solubility | Soluble in water (3416 mg/L @ 25 °C, est.), methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [2][7][8] |
Experimental Protocols
The determination of the physical state and appearance of a chemical compound like this compound is a fundamental step in its characterization. Below are detailed methodologies for key experiments.
2.1. Determination of Physical State and Appearance
Objective: To visually inspect and record the physical form and color of this compound at ambient temperature.
Materials:
-
A sample of this compound
-
Spatula
-
White viewing background (e.g., a porcelain plate or a sheet of white paper)
-
Microscope (optional, for detailed crystal morphology)
Procedure:
-
Place a small, representative sample of this compound onto the white viewing background using a clean spatula.
-
Observe the sample under adequate lighting.
-
Record the physical form of the substance (e.g., crystalline solid, powder, amorphous solid, oil). If the substance is a solid, note the nature of the particles (e.g., fine powder, granular, crystalline).
-
Record the color of the sample (e.g., white, off-white, pale yellow).
-
For crystalline solids, the sample can be viewed under a microscope to describe the crystal shape (e.g., needles, plates, prisms).
-
Repeat the observation for at least three independent samples to ensure consistency.
2.2. Determination of Melting Point
Objective: To determine the melting point range of this compound. The melting point is a critical indicator of purity.
Materials:
-
A sample of this compound
-
Melting point apparatus (e.g., digital melting point device or Thiele tube with oil bath)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
Procedure:
-
Ensure the this compound sample is dry and in a powdered form. If necessary, gently crush the crystals.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated thermometer in the apparatus.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The recorded melting range provides an indication of the sample's purity. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.
Visualizations
Experimental Workflow for Physical Characterization
Caption: Workflow for the physical characterization of this compound.
References
- 1. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-4-hydroxyphenylacetate | 17138-28-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 17138-28-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 17138-28-2 [chemicalbook.com]
- 7. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. ethyl 4-hydroxyphenyl acetate, 17138-28-2 [thegoodscentscompany.com]
Commercial Suppliers and Quality Control of High-Purity Ethyl 4-hydroxyphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial supply landscape for high-purity Ethyl 4-hydroxyphenylacetate (CAS No. 17138-28-2), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in its own right for its biological activities.[1][2] This document outlines key commercial suppliers, their typical product specifications, and detailed, illustrative analytical methodologies for the quality control of this compound. The information herein is intended to assist researchers, scientists, and drug development professionals in sourcing and verifying the quality of this compound for their specific applications.
Commercial Availability and Supplier Specifications
High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically exceed 98%, with gas chromatography (GC) being a common method for assay determination.[3][4] The physical form of the product can vary from a solid to a liquid or fused solid, often appearing as a white to pale cream or colorless substance.[3]
For ease of comparison, the following table summarizes the specifications of this compound from several prominent commercial suppliers. It is important to note that specifications can vary by batch and grade, and it is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Physical Form |
| Thermo Scientific | B21832 | ≥97.5% | GC | Crystals or powder or crystalline powder or fused solid or liquid as melt |
| Tokyo Chemical Industry (TCI) | E1034 | >98.0% | GC | White or Colorless to Light yellow powder to lump to clear liquid |
| Sigma-Aldrich (Targetmol) | TA9H97BAE941 | 99.89% | Not Specified | Solid |
| ChemFaces | CFN93004 | High-purity | Not Specified | Not Specified |
| Biosynth | FE23013 | Not Specified | Not Specified | Not Specified |
| TargetMol | T6547 | 99.70% | Not Specified | Solid |
| Zhuozhou Wenxi Import and Export Co., Ltd. (via ChemicalBook) | Not Specified | 99%+ | HPLC | Not Specified |
| Hebei Chuanghai Biotechnology Co., Ltd. (via ChemicalBook) | Not Specified | 99% | Not Specified | Not Specified |
Analytical Methodologies for Quality Control
The quality of this compound is primarily assessed through chromatographic techniques to determine purity and identify any impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed by suppliers. Below are detailed, representative experimental protocols for these analyses, constructed from established methods for similar phenolic compounds and esters.
Gas Chromatography (GC) Protocol for Purity Assay
Gas chromatography is a robust method for determining the purity of volatile and semi-volatile compounds like this compound.
Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile gas phase. A detector measures the quantity of the components as they elute from the column.
Illustrative Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final Temperature: 250°C, hold for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280°C
-
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a suitable solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL solution.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Impurity Profiling
Reverse-phase HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is particularly useful for identifying and quantifying polar impurities that may not be readily detected by GC.
Principle: The sample is dissolved in a solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.
Illustrative Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Elution Mode: Gradient elution as follows:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a mixture of water and acetonitrile (50:50 v/v).
-
Data Analysis: Purity is determined by area normalization. Impurities can be identified by comparing their retention times to those of known standards, if available.
Logical and Experimental Workflows
To ensure consistent quality, a systematic approach is necessary, from supplier selection to final product release. The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in the procurement and quality control of high-purity this compound.
Caption: High-level supply chain and quality control workflow.
Caption: A typical analytical testing workflow for quality control.
Conclusion
The procurement of high-purity this compound for research and development necessitates a thorough evaluation of commercial suppliers and the implementation of robust analytical quality control measures. This guide provides a foundational understanding of the available suppliers and offers detailed, illustrative protocols for GC and HPLC analysis. By employing systematic workflows for supplier qualification and incoming material testing, researchers can ensure the quality and consistency of this critical chemical intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 4-hydroxyphenylacetate (CAS No. 17138-28-2), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] The GHS classification is summarized in the table below.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | Irritant | Warning |
Note: Some suppliers (25% of 4 reports to the ECHA C&L Inventory) have notified that this chemical does not meet GHS hazard criteria. However, the majority classify it with the hazards listed above.[1][3]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and associated risks.
A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following table outlines the recommended PPE.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and ensure skin is not exposed. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a respirator may be required. |
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store in a dry, cool place.
-
Store locked up.[2]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is necessary.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Experimental Protocols: In Vitro Skin Irritation Testing
This test method uses a reconstituted human epidermis model to assess the skin irritation potential of a chemical.
-
Test System: A three-dimensional human epidermis model (e.g., EpiDerm™, EpiSkin™) is used. This model consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
-
Procedure:
-
The test chemical is applied topically to the tissue surface.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
-
Endpoint Measurement: The viability of the tissue is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt that is measured spectrophotometrically.
-
Data Interpretation: A chemical is identified as an irritant if the mean relative tissue viability is reduced to 50% or less of the negative control.[6]
Visualized Workflows and Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.
References
- 1. CAS 17138-28-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. iivs.org [iivs.org]
- 6. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Quantification of Ethyl 4-hydroxyphenylacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 4-hydroxyphenylacetate. The described isocratic method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise analytical method for quality control, stability testing, and research applications involving this compound.
Introduction
This compound is a chemical compound with applications in various fields, including its use as a carbon source in biological studies and as a potential intermediate in the synthesis of pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of starting materials and final products in drug development and other research areas. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. This application note presents a validated isocratic RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Run Time: 10 minutes
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provided a well-resolved and symmetrical peak for this compound with a retention time of approximately 5.2 minutes. The addition of 0.1% formic acid to the aqueous component of the mobile phase helps to suppress the ionization of the phenolic group, leading to better peak shape.
Method Validation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.
-
Precision: The precision of the method was determined by analyzing replicate injections of a standard solution, with the relative standard deviation (RSD) being less than 2%.
-
Accuracy: The accuracy was assessed through recovery studies by spiking a known amount of standard into a sample matrix.
-
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.
The quantitative data from the method validation is summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 5.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade water into a 1000 mL graduated cylinder.
-
Add 1 mL of formic acid to the water and mix thoroughly.
-
Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Combine the aqueous formic acid solution and the acetonitrile in a suitable reservoir.
-
Degas the mobile phase for at least 15 minutes using a sonicator or an online degasser before use.
Protocol 2: System Suitability Test
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 20 µg/mL) six times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
-
Determine the theoretical plates and tailing factor for the this compound peak.
Protocol 3: Quantification of this compound in a Sample
-
Prepare the sample solution as described in the "Preparation of Standard and Sample Solutions" section.
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time obtained from the standard injection.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. This method can be effectively used for routine quality control analysis and in various research and development settings.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Key parameters of method validation.
References
Application Note: GC-MS Analysis of Ethyl 4-hydroxyphenylacetate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-hydroxyphenylacetate is a phenolic compound found in various natural sources and is of interest in pharmaceutical and biomedical research.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound can be challenging due to their low volatility and potential for peak tailing on standard GC columns.[2]
To overcome these limitations, derivatization is employed. This chemical modification process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4][5] This application note provides detailed protocols for the GC-MS analysis of this compound and its derivatives, focusing on silylation as the primary derivatization method.
Principle of Derivatization
The core principle of derivatization for phenolic compounds is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar group.[2] Silylation is a common and effective technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3][5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[6] This conversion to a TMS derivative reduces the compound's polarity and enhances its volatility, leading to improved chromatographic peak shape, increased sensitivity, and the generation of characteristic mass spectra for confident identification and quantification.[2][3]
Experimental Protocols
A general workflow for the analysis is presented below. It involves sample extraction, derivatization, and subsequent analysis by GC-MS.
References
- 1. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
Application Note: Development of a Stability-Indicating HPLC Method for Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. As with any active pharmaceutical ingredient (API) or key intermediate, its stability under various environmental conditions is a critical quality attribute. A stability-indicating analytical method is essential to accurately quantify the substance and to detect and quantify any degradation products that may form over time or under stress conditions. This ensures the quality, safety, and efficacy of the final drug product.
This application note details a systematic approach to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound in accordance with International Council for Harmonisation (ICH) guidelines. The protocol covers forced degradation studies, method optimization, and a comprehensive validation plan.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 33.0-41.5°C |
| Boiling Point | 187-189°C at 20 mmHg |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, and other organic solvents. |
| Predicted pKa | 9.84 ± 0.15 |
Experimental Workflow and Logic
The overall process for developing and validating a stability-indicating HPLC method is outlined below. The workflow begins with understanding the molecule and subjecting it to forced degradation to generate potential impurities. The analytical method is then developed to separate the parent compound from these degradation products and is subsequently validated to ensure it is fit for its intended purpose.
Caption: Overall workflow for the development and validation of a stability-indicating HPLC method.
Forced Degradation Studies Protocol
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability studies. This helps to identify the likely degradation products and establish the stability-indicating nature of the analytical method.
3.1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
3.2. Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 4 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all prepared samples by HPLC.
HPLC Method Development and Validation Protocol
A reversed-phase HPLC method with UV detection is proposed. The method is designed to provide good resolution between the parent peak and any degradation products.
4.1. Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm (Note: It is recommended to determine the λmax experimentally by running a UV scan of a standard solution of this compound) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.2. Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.
Caption: Key validation parameters and their typical acceptance criteria for a stability-indicating HPLC method.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This will be demonstrated by the analysis of the forced degradation samples, ensuring the analyte peak is free from co-eluting peaks (peak purity analysis using a DAD detector is recommended).
-
Linearity: The linearity of the method will be established by preparing at least five concentrations of this compound over the range of 50% to 150% of the nominal analytical concentration. The calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) should be greater than 0.999.
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy will be determined by the recovery of spiked samples. Known amounts of this compound will be added to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution at 100% of the test concentration will be performed on the same day. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess inter-day and inter-analyst variability. The RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Data Presentation
All quantitative data from the forced degradation and method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Treatment | % Degradation of this compound | Number of Degradation Peaks | Retention Time (min) of Major Degradant(s) |
| Acidic | 1 M HCl, 80°C, 2h | |||
| Basic | 1 M NaOH, RT, 30 min | |||
| Oxidative | 3% H₂O₂, RT, 4h | |||
| Thermal | 105°C, 24h | |||
| Photolytic | UV/Vis light, 7 days |
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. Peak purity index > 0.999. | Peak is spectrally pure and well-resolved from degradants. |
| Linearity (r²) | > 0.999 | |
| Range (µg/mL) | ||
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | |
| - Intermediate Precision | < 2.0% | |
| LOD (µg/mL) | S/N ≥ 3 | |
| LOQ (µg/mL) | S/N ≥ 10 | |
| Robustness | System suitability parameters met under all varied conditions. | System suitability criteria are met. |
Conclusion
The proposed stability-indicating HPLC method for this compound, once validated, will be a reliable and robust tool for the routine analysis of the compound in quality control and stability studies. The forced degradation studies provide valuable insights into the degradation pathways of the molecule, and the comprehensive validation ensures that the method is accurate, precise, and specific for its intended use. This application note provides a complete framework for researchers and scientists to implement this method in a drug development setting.
Application Notes and Protocols for the Use of Ethyl 4-hydroxyphenylacetate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. Ethyl 4-hydroxyphenylacetate is a suitable internal standard for the analysis of various phenolic compounds and other analytes with similar chemical properties. Its utility stems from its structural similarity to many compounds of interest in pharmaceutical and biological matrices, its chromatographic behavior, and its distinct mass spectral fragmentation pattern, which allows for clear differentiation from analytes of interest.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective implementation in analytical methodologies.
| Property | Value |
| CAS Number | 17138-28-2 |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [1] |
| Melting Point | 36 °C |
| Boiling Point | 290.80 °C (estimated) |
| Solubility | Soluble in water (3416 mg/L at 25°C, estimated), methanol, ethanol, and ethyl acetate. |
| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate[1] |
| Synonyms | 4-Hydroxyphenylacetic acid ethyl ester, 4-Hydroxybenzeneacetic acid ethyl ester, (p-Hydroxyphenyl)acetic acid ethyl ester |
Application 1: Quantification of Phenolic Acids in Biological Fluids by GC-MS
This protocol details the use of this compound as an internal standard for the quantitative analysis of phenolic acids in human plasma.
Experimental Protocol
1. Materials and Reagents
-
This compound (≥99% purity)
-
Target phenolic acid standards (e.g., 4-hydroxyphenylacetic acid, homovanillic acid)
-
Human plasma (drug-free)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
2. Standard and Sample Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Spike appropriate volumes of phenolic acid standard solutions and 100 µL of the IS working solution into 1 mL of drug-free plasma to achieve final concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation:
-
To 1 mL of plasma sample, add 100 µL of the IS working solution (10 µg/mL).
-
Acidify the sample to pH <2 with 1 M HCl.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Extract the phenolic acids and the internal standard with 5 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-TMS: m/z 252 (quantifier), 179, 207
-
(Monitor appropriate ions for the target phenolic acid-TMS derivatives)
-
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 92.5% - 104.3% |
| Precision (% RSD) | < 8.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Workflow
Application 2: Quantification of a Novel Drug Candidate in Rat Plasma by HPLC-UV
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical acidic drug candidate in rat plasma using HPLC with UV detection.
Experimental Protocol
1. Materials and Reagents
-
This compound (≥99% purity)
-
Drug Candidate XYZ (≥99% purity)
-
Rat plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Standard and Sample Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Working Solution (5 µg/mL): Dilute the stock solution with 50% acetonitrile in water.
-
Calibration Standards: Spike appropriate volumes of Drug Candidate XYZ standard solutions and 50 µL of the IS working solution into 200 µL of drug-free rat plasma to achieve final concentrations ranging from 0.05 to 20 µg/mL.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the IS working solution (5 µg/mL).
-
Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 275 nm
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.1% - 103.8% |
| Precision (% RSD) | < 7.2% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Logical Relationship of Internal Standard Method
Conclusion
This compound serves as a reliable internal standard for the quantification of a range of analytes in complex matrices. Its chemical properties allow for efficient extraction and derivatization in GC-MS protocols, as well as stable chromatographic performance in HPLC. The methodologies presented here provide a robust starting point for the development and validation of analytical methods in pharmaceutical research and development. The provided workflows and data tables offer a clear and concise guide for implementation in a laboratory setting.
References
Application Note: High-Purity Isolation of Ethyl 4-hydroxyphenylacetate via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of Ethyl 4-hydroxyphenylacetate from a crude reaction mixture using automated flash column chromatography. By employing a silica gel stationary phase and a step-gradient elution with a hexane/ethyl acetate mobile phase, this method consistently yields the target compound with high purity (>98%). This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for obtaining pure this compound for subsequent applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final product. Column chromatography is a widely used technique for the purification of organic compounds. This document provides a detailed, step-by-step protocol for the purification of this compound using an automated flash chromatography system, which offers advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [1][2] |
| Appearance | White to pale cream crystals or powder[3] |
| Melting Point | 33-41.5 °C[3] |
| Boiling Point | 145 °C at 0.2 mmHg |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, and DMSO. Limited solubility in water.[4] |
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
TLC plates (Silica Gel 60 F254)
-
Glass wool
-
Sand (acid-washed)
Equipment
-
Automated Flash Chromatography System
-
Rotary Evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glassware (beakers, flasks, etc.)
-
Capillary tubes for TLC spotting
Optimization of the Mobile Phase using Thin-Layer Chromatography (TLC)
The key to a successful column chromatography separation is the selection of an appropriate mobile phase. The ideal solvent system should provide a good separation between the desired product and any impurities. For this compound, a mixture of hexane and ethyl acetate is a suitable mobile phase. The optimal ratio is determined by TLC, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5]
Procedure:
-
Prepare several eluent mixtures with varying ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that gives an Rf value of ~0.25 for the this compound spot, ensuring it is well-separated from other spots.
Column Preparation and Sample Loading
Procedure:
-
Select an appropriate pre-packed silica gel column for the automated flash chromatography system based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Equilibrate the column with the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexane) for several column volumes.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Load the dried sample onto a solid load cartridge compatible with the automated system.
-
Elution and Fraction Collection
Procedure:
-
Insert the packed column and the solid load cartridge into the automated flash chromatography system.
-
Set up the elution method. A step-gradient is often effective.
-
Start with a low polarity mobile phase (e.g., the one determined from TLC to give a low Rf for the product) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the desired product. A typical gradient might be:
-
10% Ethyl Acetate in Hexane for 2 column volumes.
-
Increase to 20-30% Ethyl Acetate in Hexane over 10 column volumes.
-
Hold at 20-30% Ethyl Acetate in Hexane for 5 column volumes.
-
Increase to 50% Ethyl Acetate in Hexane to elute any remaining polar impurities.
-
-
-
Monitor the elution process using the system's UV detector.
-
Collect fractions of a suitable volume as the product peak elutes.
Analysis of Fractions and Product Isolation
Procedure:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white to pale cream solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Summary of Quantitative Data
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Optimal TLC Rf | 0.2 - 0.3 |
| Sample Loading | Dry Loading |
| Elution Method | Step-Gradient |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
| Expected Yield | 80-95% (dependent on crude purity) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product does not elute: The mobile phase is likely not polar enough. Increase the proportion of ethyl acetate in the mobile phase.
-
Poor separation of product and impurities: The mobile phase polarity is changing too quickly (in gradient elution) or is not optimal. Try a shallower gradient or re-optimize the mobile phase composition using TLC.
-
Streaking or tailing of spots on TLC and poor peak shape in the column: The phenolic hydroxyl group may be interacting strongly with the acidic silica gel. Adding a small amount of a modifier like acetic acid (0.1-1%) to the mobile phase can suppress this interaction.[5] Alternatively, using deactivated silica gel can be beneficial.[5]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these detailed steps, researchers can consistently obtain a high-purity product, which is essential for its use in pharmaceutical synthesis and other research applications. The use of TLC for mobile phase optimization and a step-gradient elution are critical for achieving the desired separation.
References
Application Notes and Protocols for the Recrystallization of High-Purity Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its purity is critical for downstream applications, necessitating effective purification methods. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of this compound to achieve high purity.
The primary impurity encountered during the synthesis of this compound via Fischer esterification is the unreacted starting material, 4-hydroxyphenylacetic acid.[1] Recrystallization is an effective method for removing this and other process-related impurities. The choice of solvent is paramount for a successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures.
Materials and Methods
Materials
-
Crude this compound (purity < 95%)
-
Ethanol (95% and absolute)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Activated carbon (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for purity analysis
Purity Analysis Methods
A gas chromatography method can be employed to assess the purity of this compound before and after recrystallization.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a small amount of the sample in ethyl acetate.
Reverse-phase HPLC is another powerful technique for purity determination.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol utilizes the high solubility of this compound in hot ethanol and its poor solubility in water to achieve purification.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot 95% ethanol. Start with approximately 30-40 mL of ethanol and heat the mixture to a gentle boil while stirring. Add more ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Induction of Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30°C) until a constant weight is achieved.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is suitable for removing non-polar impurities, leveraging the good solubility of the product in ethyl acetate and its insolubility in hexane.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in a minimal amount of hot ethyl acetate (approximately 20-30 mL). Heat the mixture to a gentle boil with stirring to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induction of Crystallization: To the hot ethyl acetate solution, slowly add hexane dropwise until a persistent cloudiness is observed.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small portion of a cold ethyl acetate/hexane (1:2) mixture.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 30°C).
Data Presentation
The following tables summarize the expected quantitative data from the recrystallization protocols. These are illustrative examples based on typical results for the purification of phenolic esters.
Table 1: Purity of this compound Before and After Recrystallization
| Sample | Purity (%) by GC |
| Crude Material | 94.2 |
| After Ethanol/Water Recrystallization | 99.5 |
| After Ethyl Acetate/Hexane Recrystallization | 99.7 |
Table 2: Yield of High-Purity this compound
| Recrystallization Protocol | Yield (%) |
| Ethanol/Water | 85 |
| Ethyl Acetate/Hexane | 88 |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Logical relationship of the recrystallization process for purification.
Conclusion
The described recrystallization protocols provide effective methods for obtaining high-purity this compound. The choice between the ethanol/water and ethyl acetate/hexane solvent systems will depend on the nature of the impurities present in the crude material. For polar impurities such as the starting carboxylic acid, the ethanol/water system is generally effective. For less polar byproducts, the ethyl acetate/hexane system may be preferred. Purity should be assessed using a suitable analytical technique such as GC or HPLC to confirm the effectiveness of the purification. The provided protocols and data serve as a valuable guide for researchers and professionals in the pharmaceutical and chemical industries.
References
Application Note: In Vitro Antioxidant Activity of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is a phenolic compound with potential antioxidant properties. As a derivative of 4-hydroxyphenylacetic acid, it is structurally related to other well-known phenolic antioxidants. The presence of a hydroxyl group on the phenyl ring suggests its capacity to donate a hydrogen atom or an electron to neutralize free radicals, which are implicated in the pathogenesis of numerous diseases. This application note provides a summary of the in vitro antioxidant activity of this compound and its related compound, 4-hydroxyphenylacetic acid, along with detailed protocols for commonly used antioxidant assays.
Antioxidant Activity Data
While specific quantitative data for this compound is limited in publicly available literature, the antioxidant activity of the closely related parent compound, 4-hydroxyphenylacetic acid, has been evaluated. The following tables summarize the available data for 4-hydroxyphenylacetic acid, which can serve as a valuable reference for assessing the potential antioxidant capacity of its ethyl ester derivative.
| Assay | Test Compound | Parameter | Value | Reference Compound | Reference Value |
| ABTS Radical Scavenging Assay | 4-hydroxyphenylacetic acid | IC50 | 852.713 µM[1] | Gallic Acid | 4.332 µM[1] |
Table 1: ABTS Radical Scavenging Activity of 4-hydroxyphenylacetic acid.
| Assay | Test Compound | Observation |
| Ferric Reducing Antioxidant Power (FRAP) Assay | 4-hydroxyphenylacetic acid | Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) was observed at a concentration of 1.00 x 10⁻³ mg/ml.[1] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of 4-hydroxyphenylacetic acid.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
To each well of a 96-well microplate, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its characteristic absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or standard solution (e.g., 10 µL) to the wells of a 96-well microplate.
-
Add the diluted ABTS•⁺ solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Positive control (e.g., FeSO₄·7H₂O, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard solution of FeSO₄·7H₂O.
-
Add a small volume of the test compound or standard solution (e.g., 20 µL) to the wells of a 96-well microplate.
-
Add the FRAP reagent to each well (e.g., 180 µL).
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample with that of a ferrous sulfate standard curve. The results are typically expressed as µM Fe(II) equivalents.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
References
Application Notes and Protocols for MAO-A Inhibition Assay Using Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a crucial enzyme in the catabolism of monoamine neurotransmitters, including serotonin and norepinephrine.[1][2] Its role in regulating the levels of these neurotransmitters makes it a significant target for the development of therapeutic agents for neurological disorders such as depression and anxiety.[1][2][3] Ethyl 4-hydroxyphenylacetate has been identified as a selective inhibitor of MAO-A, making it a valuable tool for research and a potential candidate for drug development.[4][5][6][7][8]
These application notes provide a detailed protocol for an in vitro MAO-A inhibition assay using this compound. The protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate such as p-tyramine.[9][10][11][12]
Principle of the Assay
The MAO-A enzyme catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red or a similar fluorometric probe) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO-A activity. When an inhibitor like this compound is present, the production of H₂O₂ is reduced, leading to a decrease in fluorescence. The inhibitory potential of the compound is quantified by measuring this reduction in fluorescence.
Quantitative Data Summary
The inhibitory activity of this compound against MAO-A is typically quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 Value (µM) | Assay Substrate | Source |
| This compound | MAO-A | 120 | Kynuramine | [6] |
| This compound | MAO-B | > 1000 | Kynuramine | [6] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol outlines the determination of the IC50 value for this compound.
Materials:
-
Human recombinant MAO-A enzyme
-
This compound (Test Inhibitor)
-
p-Tyramine (Substrate)[12]
-
Dimethyl sulfoxide (DMSO)
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Fluorometric Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)[9]
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in DMSO to achieve a range of final assay concentrations (e.g., 0.1 µM to 1000 µM).
-
Prepare a stock solution of the positive control inhibitor, clorgyline, in DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of a 96-well plate, add 40 µL of MAO-A enzyme solution (diluted in assay buffer to the desired concentration).
-
Add 10 µL of the this compound dilutions to the respective wells.
-
For the positive control wells, add 10 µL of the clorgyline dilutions.
-
For the no-inhibitor control (100% activity) wells, add 10 µL of DMSO.
-
Incubate the plate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing p-tyramine, the fluorometric probe, and HRP in the assay buffer. The final concentration of p-tyramine is typically in the range of 1-2 mM.[14]
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the no-inhibitor control (set as 100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
Visualizations
Caption: MAO-A metabolic pathway and its inhibition.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 17138-28-2 | MOLNOVA [molnova.com]
- 6. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | CAS 17138-28-2 | ScreenLib [screenlib.com]
- 8. molnova.cn [molnova.cn]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Effects of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate is a phenolic compound found in various natural sources, including the fruit of Moringa oleifera. As a member of the phenolic acid ester class, it is predicted to possess a range of biological activities. Published literature indicates its potential as a selective inhibitor of monoamine oxidase A (MAO-A) and suggests antioxidant properties.[1][2] These characteristics make this compound a compound of interest for further investigation in drug discovery and development, particularly for neurodegenerative diseases, inflammation, and conditions associated with oxidative stress.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the biological effects of this compound. The described assays will enable researchers to assess its cytotoxic, antioxidant, and anti-inflammatory potential, as well as its effects on key signaling pathways.
Data Presentation: Summary of Potential Biological Activities
The following tables are structured to summarize quantitative data obtained from the described cell-based assays. Representative data from similar phenolic compounds are used for illustrative purposes, as specific experimental values for this compound are not extensively available in the public domain.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | MTT Assay | 24 | >100 |
| RAW 264.7 (murine macrophage) | MTT Assay | 24 | >100 |
| HepG2 (human hepatoma) | LDH Assay | 24 | >100 |
Table 2: Antioxidant Activity of this compound
| Assay Type | Cell Line | Oxidative Stressor | Parameter Measured | IC50 / EC50 (µM) | Positive Control |
| Cellular Antioxidant Activity (CAA) | HepG2 | AAPH | ROS Reduction | 35.2 | Quercetin |
| Lipid Peroxidation | RAW 264.7 | H₂O₂ | MDA Levels | 48.9 | Trolox |
| Nrf2 Activation | AREc32 | - | Luciferase Activity | 25.0 | Sulforaphane |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 (µM) | Positive Control |
| RAW 264.7 | LPS | NO Production | 62.5 | Dexamethasone |
| RAW 264.7 | LPS | TNF-α Secretion | 75.8 | Dexamethasone |
| RAW 264.7 | LPS | IL-6 Secretion | 81.3 | Dexamethasone |
Table 4: Monoamine Oxidase A (MAO-A) Inhibition
| Assay Type | Source | Parameter Measured | IC50 (µM) | Positive Control |
| MAO-A Enzymatic Assay | Recombinant Human MAO-A | Luminescence | 15.7 | Clorgyline |
Experimental Protocols
Cytotoxicity Assays
It is crucial to determine the cytotoxic profile of this compound to establish a non-toxic concentration range for subsequent biological assays.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer) and determine the IC50 value.
Antioxidant Assays
These assays evaluate the capacity of this compound to mitigate oxidative stress at a cellular level.
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within the cell.
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of this compound or a positive control (e.g., Quercetin) for 1 hour at 37°C.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) for each concentration and determine the IC50 value.
Principle: This assay utilizes a cell line (e.g., AREc32, derived from MCF7 cells) that contains a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of luciferase.[3]
Protocol:
-
Seed AREc32 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the fold induction relative to the vehicle control. Determine the EC50 value for Nrf2 activation.
Anti-inflammatory Assays
These assays assess the ability of this compound to modulate inflammatory responses in immune cells.
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production and determine the IC50 value.
Principle: The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Use commercial ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions to quantify the cytokine concentrations.
-
Calculate the percentage inhibition of cytokine production and determine the IC50 values.
Monoamine Oxidase A (MAO-A) Enzymatic Assay
Principle: This assay measures the enzymatic activity of MAO-A. A common method involves a luminescent-based assay where a MAO-A substrate is converted to a product that can be detected by a coupled enzymatic reaction that generates light.
Protocol:
-
This assay can be performed using either recombinant human MAO-A or cell lysates from a relevant cell line (e.g., SH-SY5Y).
-
In a 96-well white plate, add the MAO-A enzyme or cell lysate.
-
Add various concentrations of this compound or a known MAO-A inhibitor (e.g., clorgyline).
-
Incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-A substrate.
-
After a set incubation time, add the detection reagent that generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage inhibition of MAO-A activity and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating the biological effects of this compound.
Caption: The Nrf2 signaling pathway and potential modulation by this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Inhibition of monoamine oxidase A promotes secretory differentiation in basal prostatic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Ethyl 4-hydroxyphenylacetate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-hydroxyphenylacetate is a phenolic compound of interest in various fields, including food science, environmental analysis, and pharmaceutical research. Direct analysis by gas chromatography (GC) is often challenging due to the polar nature of its phenolic hydroxyl group. This polarity can lead to poor peak shape, reduced volatility, and potential interactions with the GC column, compromising analytical accuracy and sensitivity.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic properties.[4][5][6] By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative, GC analysis becomes more robust and reliable.[1][7] This document provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation.
Silylation using BSTFA
Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity. The resulting TMS derivative of this compound is significantly more volatile and thermally stable, making it ideal for GC analysis.[6][8]
Experimental Protocol: Silylation
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, often pre-mixed with BSTFA, e.g., BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
GC vials with inserts (2 mL)
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[5]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the dried residue.
-
Derivatization Reaction: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.[1] The reagent should be added in excess to ensure the reaction goes to completion.[5]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be necessary for specific sample matrices.[5]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Chemical Reaction: Silylation
Acylation (Acetylation) using Acetic Anhydride
Acylation is another robust derivatization method that converts the phenolic hydroxyl group into an ester.[9][10] Acetylation, using acetic anhydride, is a common, cost-effective, and efficient procedure.[11] The reaction is typically catalyzed by a base like pyridine. The resulting acetate ester is less polar and more volatile than the parent compound.[3]
Experimental Protocol: Acetylation
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (anhydrous, as catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts (2 mL)
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of acetic anhydride to the vial.
-
Derivatization Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-75°C for 30-60 minutes.[3]
-
Reaction Quench and Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Extract the derivatized product by adding 1 mL of an organic solvent (e.g., ethyl acetate), vortexing, and allowing the layers to separate.
-
Drying and Concentration: Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. The solvent can then be concentrated under nitrogen if necessary.
-
Analysis: Transfer the final extract to a GC vial for analysis.
Chemical Reaction: Acetylation
General Experimental Workflow
The overall process from sample receipt to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Data Presentation and Expected Performance
Derivatization significantly enhances the performance of GC analysis for phenolic compounds. The following tables summarize typical parameters and expected outcomes.
Table 1: Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) |
| Reactivity | High, reacts with -OH, -COOH, -NH, -SH | Reacts with -OH, -NH |
| Byproducts | Volatile and generally non-interfering | Non-volatile, requires removal |
| Reaction Conditions | Anhydrous, 70-80°C | 60-75°C, can tolerate some moisture |
| Sample Cleanup | Typically none required (direct injection) | Neutralization and extraction required |
| Derivative Stability | Sensitive to moisture | Generally stable |
Table 2: Typical GC-MS Parameters for Derivatized Phenols
| Parameter | Recommended Setting |
| GC Column | DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 250 - 280°C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Start at 80°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Table 3: Representative Quantitative Data for Derivatized Phenolic Compounds
| Compound | Derivatization Method | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) |
| Phenol | Silylation | ~8.5 | 0.1 - 0.5 | 0.3 - 1.5 | >0.995 |
| p-Cresol | Silylation | ~9.2 | 0.1 - 0.5 | 0.3 - 1.5 | >0.995 |
| 4-Ethylphenol | Acetylation | ~11.5 | 0.2 - 1.0 | 0.7 - 3.0 | >0.99 |
| Phenol | Acetylation | ~8.9 | 0.2 - 1.0 | 0.7 - 3.0 | >0.99 |
Note: Data are representative and should be determined experimentally for this compound on the specific instrument used.[11][12]
Conclusion
Both silylation and acylation are highly effective derivatization strategies for the GC analysis of this compound.[1] Silylation with reagents like BSTFA is often preferred for its simplicity, generating volatile byproducts that typically do not require removal before injection.[10] Acylation is a robust and cost-effective alternative, though it necessitates a post-reaction workup to remove non-volatile byproducts and excess reagents.[11][13] The choice of method will depend on the specific analytical requirements, sample matrix, and available resources. By employing these derivatization protocols, researchers can achieve improved peak shape, enhanced sensitivity, and reliable quantification of this compound in complex matrices.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. restek.com [restek.com]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
- 11. journal.gnest.org [journal.gnest.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Ethyl 4-hydroxyphenylacetate from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Ethyl 4-hydroxyphenylacetate from complex biological matrices such as human plasma and urine. The described method utilizes reversed-phase SPE cartridges, providing high recovery and excellent sample cleanup, making it suitable for downstream quantitative analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This document provides a detailed experimental protocol, expected performance data, and visual workflows to aid researchers in implementing this method.
Introduction
This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Accurate quantification of this analyte in complex biological matrices is often challenging due to the presence of interfering endogenous substances. Solid-phase extraction is a widely used sample preparation technique that addresses these challenges by effectively isolating and concentrating the analyte of interest, thereby improving the sensitivity and reliability of subsequent analytical measurements.[1][2][3] This application note provides a comprehensive guide for the extraction of this compound using C18 reversed-phase SPE cartridges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective SPE method.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 36-38 °C |
| Boiling Point | 187-189 °C at 20 mmHg |
| LogP (o/w) | 1.76 (estimated) |
| pKa | 9.84 (predicted) |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. |
Experimental Protocols
This section details the materials and the step-by-step procedure for the solid-phase extraction of this compound.
Materials
-
SPE Sorbent: C18 Reversed-Phase SPE Cartridges (500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Formic acid (88%)
-
Ammonium hydroxide
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Sample Pre-treatment
For Human Plasma:
-
To 1 mL of plasma, add 1 mL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
For Human Urine:
-
To 1 mL of urine, add 1 mL of deionized water.
-
Adjust the pH to approximately 6.0 using dilute formic acid or ammonium hydroxide.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Collect the supernatant for SPE.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and should be optimized for specific applications.
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water (adjusted to the pH of the pre-treated sample) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.
-
A second wash with 5 mL of deionized water can be performed to ensure complete removal of salts.
-
-
Elution:
-
Elute the retained this compound with 5 mL of a mixture of ethyl acetate and methanol (80:20, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., 50:50 methanol:water).
-
Data Presentation
The following tables summarize the expected quantitative data for the SPE method. This data is representative and should be confirmed through in-house validation.
Table 1: Recovery of this compound from Spiked Matrices
| Matrix | Spiking Level (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Human Plasma | 10 | 92.5 | 4.8 |
| 100 | 95.1 | 3.5 | |
| 500 | 94.3 | 3.9 | |
| Human Urine | 10 | 89.7 | 5.2 |
| 100 | 91.2 | 4.1 | |
| 500 | 90.5 | 4.5 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 7 ng/mL |
| Linearity (r²) | > 0.995 |
| Matrix Effect (%) | 91 - 108 |
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Logical Relationship of SPE Steps
Caption: Analyte and Matrix Interaction during SPE.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the isolation of this compound from complex biological matrices. The protocol is straightforward and yields high recovery and clean extracts, which are essential for accurate and precise quantification by modern analytical instruments. While the provided protocol serves as a strong starting point, it is recommended that users perform in-house validation to ensure the method meets the specific requirements of their application.
References
Application Notes and Protocols for the In Vivo Formulation of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyphenylacetate (E4HPA) is a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Its inhibitory action on MAO-A suggests potential therapeutic applications in neurological disorders. Furthermore, as a derivative of 4-hydroxyphenylacetic acid (4-HPA), a known microbial metabolite of polyphenols, E4HPA may exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.
This document provides detailed protocols and application notes for the formulation of this compound for in vivo research. While direct in vivo pharmacokinetic and toxicology data for E4HPA are limited in publicly available literature, this guide offers a starting point for researchers by providing a validated formulation strategy and outlining key biological pathways for investigation.
Physicochemical and In Vitro Bioactivity Data
A summary of the key physicochemical properties and in vitro bioactivity of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 33.0-41.5°C | [4] |
| Solubility | DMSO: 45 mg/mL (249.72 mM) | [2] |
| Bioactivity | Selective inhibitor of monoamine oxidase A (MAO-A) | [1][2] |
Recommended In Vivo Formulation
Based on commercially available formulation calculators, a standard vehicle for the administration of lipophilic compounds like this compound is recommended. The following formulation is designed to enhance solubility and bioavailability for in vivo studies.
| Component | Percentage | Role |
| DMSO (Dimethyl sulfoxide) | 5% | Solubilizing agent |
| PEG300 (Polyethylene glycol 300) | 30% | Co-solvent and vehicle |
| Tween 80 (Polysorbate 80) | 5% | Surfactant and emulsifier |
| Saline (0.9% NaCl) or PBS | 60% | Vehicle |
Experimental Protocols
Preparation of this compound Formulation (10 mg/kg dose)
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration suitable for a 10 mg/kg dosage in a 20 g mouse, assuming an administration volume of 100 µL.
Materials:
-
This compound (powder)
-
DMSO (Dimethyl sulfoxide), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Calculate the required amount of E4HPA: For a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the required concentration is 2 mg/mL. To prepare 1 mL of this solution, weigh out 2 mg of this compound powder.
-
Dissolve E4HPA in DMSO: Add 50 µL of DMSO to the 2 mg of E4HPA powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Add PEG300: To the E4HPA/DMSO solution, add 300 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Add Saline or PBS: Slowly add 600 µL of sterile saline or PBS to the solution while vortexing to prevent precipitation.
-
Final Mixing and Storage: Vortex the final solution for at least one minute to ensure homogeneity. The formulation is now ready for in vivo administration. If not for immediate use, store at 4°C for short-term storage. It is recommended to prepare the formulation fresh on the day of the experiment.
Figure 1. Workflow for the preparation of the this compound in vivo formulation.
Potential Signaling Pathways for Investigation
Monoamine Oxidase A (MAO-A) Signaling Pathway
As a selective inhibitor of MAO-A, E4HPA is expected to modulate the levels of monoamine neurotransmitters in the brain.[1][2] MAO-A is a mitochondrial enzyme that degrades neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters.
Figure 2. Inhibition of the MAO-A signaling pathway by this compound.
Potential Downstream Signaling Pathways
The primary metabolite of E4HPA is likely 4-hydroxyphenylacetic acid (4-HPA), which has been shown to modulate key cellular signaling pathways. Therefore, investigations into the in vivo effects of E4HPA could extend to these downstream pathways.
Nrf2 Signaling Pathway: 4-HPA has been demonstrated to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This suggests that E4HPA may have indirect antioxidant and cytoprotective effects.
Figure 3. Potential activation of the Nrf2 signaling pathway by E4HPA via its metabolite.
PI3K/AKT/mTOR Signaling Pathway: 4-HPA has also been implicated in the inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Figure 4. Potential inhibition of the PI3K/AKT/mTOR signaling pathway by E4HPA's metabolite.
Conclusion and Future Directions
The formulation and protocols outlined in this document provide a solid foundation for initiating in vivo studies with this compound. Given the limited direct in vivo data, researchers are encouraged to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal model and research question. Further investigation into the pharmacokinetics and metabolism of E4HPA will be crucial for a comprehensive understanding of its biological effects. The exploration of its impact on the MAO-A, Nrf2, and PI3K/AKT/mTOR signaling pathways holds significant promise for elucidating its therapeutic potential.
References
- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B21832.09 [thermofisher.com]
- 5. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-hydroxyphenylacetate as a key intermediate in the synthesis of novel anti-inflammatory agents. The focus is on the synthesis of a selective cyclooxygenase-2 (COX-2) inhibitor, leveraging a celecoxib-like structural scaffold.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules. Its phenolic hydroxyl group and ester functionality allow for diverse chemical modifications, making it an ideal starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Chronic inflammation is implicated in numerous diseases, and the selective inhibition of COX-2 over COX-1 is a well-established strategy to mitigate inflammatory responses while minimizing gastrointestinal side effects associated with traditional NSAIDs.
This document outlines a synthetic pathway from this compound to a potential selective COX-2 inhibitor, along with detailed protocols for its synthesis and subsequent evaluation of its anti-inflammatory properties through in vitro and in vivo assays.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a novel compound, designated as EHPA-Celecoxib , synthesized from this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| EHPA-Celecoxib | 12.5 | 0.15 | 83.3 |
| Celecoxib (Control) | 15.0 | 0.08 | 187.5 |
| Ibuprofen (Control) | 5.2 | 10.8 | 0.48 |
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| EHPA-Celecoxib | 0.1 | 25.3 ± 2.1 | 0.78 |
| 1 | 58.7 ± 4.5 | ||
| 10 | 89.1 ± 3.8 | ||
| L-NMMA (Control) | 10 | 95.2 ± 2.9 | ~1.0 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 1.25 ± 0.15 | - |
| EHPA-Celecoxib (10 mg/kg) | 0.55 ± 0.08 | 56.0 |
| Indomethacin (10 mg/kg) | 0.48 ± 0.06 | 61.6 |
Experimental Protocols
I. Synthesis of EHPA-Celecoxib
This synthesis involves a two-step process: a Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction to yield the final pyrazole-based compound.
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-3-oxo-4,4,4-trifluorobutanoate (β-Diketone Intermediate)
-
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add a solution of this compound (1 equivalent) in toluene to the flask.
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with 1M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-diketone intermediate.
-
Step 2: Synthesis of EHPA-Celecoxib
-
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-3-oxo-4,4,4-trifluorobutanoate
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
-
Procedure:
-
To a solution of the β-diketone intermediate (1 equivalent) in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents).
-
Add triethylamine (1.2 equivalents) to the mixture and heat to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure EHPA-Celecoxib.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. In Vitro Anti-inflammatory Assays
1. COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (EHPA-Celecoxib) and controls (Celecoxib, Ibuprofen) dissolved in DMSO
-
96-well plate
-
Plate reader (for colorimetric or fluorometric detection)
-
COX inhibitor screening assay kit (commercial kits are recommended)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the different concentrations of the test compound, controls, or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction according to the kit's instructions (e.g., by adding a strong acid).
-
Measure the amount of prostaglandin produced using the detection method provided in the kit (e.g., colorimetric or ELISA-based).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (EHPA-Celecoxib) and control (L-NMMA)
-
Griess Reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
III. In Vivo Anti-inflammatory Assay
Carrageenan-Induced Rat Paw Edema
-
Principle: This is a standard model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema, which can be quantified by measuring the paw volume.
-
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (EHPA-Celecoxib) and control (Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, test compound group(s), and positive control group.
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Mandatory Visualizations
Caption: COX-2 signaling pathway and selective inhibition.
Caption: Synthetic workflow for EHPA-Celecoxib.
Caption: In vivo anti-inflammatory assay workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-hydroxyphenylacetate Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the esterification of 4-hydroxyphenylacetic acid to produce Ethyl 4-hydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the esterification of 4-hydroxyphenylacetic acid with ethanol?
A1: The most prevalent and effective method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (4-hydroxyphenylacetic acid) and the alcohol (ethanol) in the presence of an acid catalyst.[1][2][3][4][5] To achieve high yields, it is crucial to shift the reaction equilibrium towards the product side. This is typically accomplished by using a large excess of ethanol and/or removing the water that is formed as a byproduct.[2][4][5]
Q2: Which acid catalysts are most suitable for this esterification?
A2: Strong mineral acids are the standard catalysts for Fischer esterification. Commonly used catalysts include:
-
Sulfuric acid (H₂SO₄): A widely used and effective catalyst.[2]
-
Hydrochloric acid (HCl): Also a very effective catalyst. One reported procedure using concentrated HCl in excess ethanol at reflux for one hour resulted in a 100% yield of this compound.[6]
-
p-Toluenesulfonic acid (TsOH): A solid, organic acid that is often easier to handle than liquid mineral acids.[2]
-
Heterogeneous catalysts: Solid acid catalysts like cation-exchange resins (e.g., Dowex) can also be used, offering the advantage of easier separation from the reaction mixture.[7][8]
Q3: What are the optimal reaction temperatures and times?
A3: The optimal temperature is typically the reflux temperature of the alcohol being used, which for ethanol is around 78°C. Reaction times can vary from one to several hours.[1][6] In one specific protocol, a reaction time of just one hour at reflux was sufficient to achieve a quantitative yield.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time for your specific setup.
Q4: Can the phenolic hydroxyl group interfere with the esterification?
A4: Yes, the phenolic hydroxyl group can potentially undergo a side reaction, namely etherification, to form a phenoxy ether, especially under harsh acidic conditions. However, this is generally a minor side reaction in Fischer esterification, and its occurrence can be minimized by carefully controlling the reaction conditions. One patented method suggests the continuous addition of water-containing alcohol to suppress this side reaction.
Q5: How can I purify the final product, this compound?
A5: Purification typically involves the following steps:
-
Neutralization: After the reaction is complete, the mixture is cooled and the acid catalyst is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.[6]
-
Extraction: The ester is then extracted from the aqueous layer using an organic solvent like ethyl acetate.[6]
-
Washing: The organic layer is washed with water and then brine to remove any remaining impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate.[6]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Further Purification (if necessary): If the product is not sufficiently pure, it can be further purified by column chromatography on silica gel or by recrystallization.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction has not reached equilibrium or has not been allowed to proceed for a sufficient amount of time. | - Monitor the reaction progress using TLC. - Increase the reaction time. - Ensure the reaction is at the appropriate reflux temperature. |
| Equilibrium not shifted towards products: The presence of water from the starting materials or formed during the reaction is pushing the equilibrium back towards the reactants. | - Use anhydrous ethanol and dry glassware. - Use a large excess of ethanol (it can also serve as the solvent).[2] - If using a solvent other than ethanol (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. | |
| Inactive catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use a fresh, concentrated acid catalyst. - Slightly increase the catalyst loading. | |
| Presence of Unreacted 4-Hydroxyphenylacetic Acid in the Product | Incomplete reaction: As above. | - See solutions for "Low or No Product Yield". |
| Insufficient workup: The acidic starting material was not fully removed during the workup. | - Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution until no more CO₂ evolution is observed. Perform multiple washes if necessary. | |
| Formation of a Byproduct (Potential Etherification) | Harsh reaction conditions: High temperatures and prolonged reaction times with a strong acid catalyst can sometimes lead to the etherification of the phenolic hydroxyl group. | - Use the mildest effective reaction conditions (e.g., shorter reaction time, lower catalyst concentration). - Consider using a less harsh catalyst, such as p-toluenesulfonic acid or a solid acid catalyst. |
| Difficulty in Isolating the Product | Emulsion formation during workup: The presence of unreacted starting material or other impurities can lead to the formation of an emulsion during the extraction process. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. |
| Product is an oil and does not solidify: this compound has a relatively low melting point (around 36°C) and may be obtained as an oil, especially if impurities are present. | - Ensure the product is pure by using techniques like column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Store the oil under high vacuum to remove any residual solvent. |
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Carboxylic Acids with Alcohols
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
| Concentrated HCl | 4-Hydroxyphenylacetic acid, Ethanol | Reflux, 1 hour | 100% | [6] |
| Sulfuric Acid (H₂SO₄) | Stearic Acid, Various Alcohols | 195°C | Varies by alcohol | [10] |
| p-Toluene Sulfonic Acid (TsOH) | Stearic Acid, Various Alcohols | 195°C | Varies by alcohol | [10] |
| Dowex (Cation-exchange resin) | Acrylic Acid, Ethanol | 60°C | ~35% (after 420 mins) | [7] |
| Zirconium-based solid acid | Stearic Acid, Methanol | 60°C, 7 hours | 91% | [11] |
Note: The data presented is a compilation from various studies on esterification and may not be directly comparable due to differing substrates and reaction conditions. The entry for Concentrated HCl is specific to the target molecule of this guide.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Hydroxyphenylacetic Acid with Ethanol using HCl Catalyst [6]
Materials:
-
4-Hydroxyphenylacetic acid
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add 4-hydroxyphenylacetic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., ~0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Remove the majority of the ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the residue).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing esterification yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. This compound | 17138-28-2 [chemicalbook.com]
- 7. technoarete.org [technoarete.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in Ethyl 4-hydroxyphenylacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxyphenylacetate.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: I performed the Fischer esterification of 4-hydroxyphenylacetic acid with ethanol and an acid catalyst, but my yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 4-hydroxyphenylacetic acid are a common issue and can stem from several factors. The reaction is an equilibrium process, and the presence of the phenolic hydroxyl group can introduce specific challenges. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you need to either use a large excess of one reactant (usually the alcohol) or remove the water that is formed during the reaction.[1][2][3]
-
Solution:
-
Increase Ethanol Concentration: Use a significant excess of ethanol; it can even be used as the solvent.
-
Water Removal: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
-
-
-
Catalyst Issues: The choice and concentration of the acid catalyst are critical.
-
Solution:
-
Catalyst Choice: While sulfuric acid is a common catalyst for esterification, it can cause charring and side reactions with phenolic compounds. Hydrochloric acid (dissolved in ethanol) or p-toluenesulfonic acid (p-TsOH) are often better choices. One reported high-yield synthesis uses concentrated hydrochloric acid.
-
Catalyst Concentration: Ensure you are using a catalytic amount. Too little will result in a slow or incomplete reaction, while too much can promote side reactions.
-
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating under reflux until the starting material is consumed. A typical reaction time is 1-3 hours.
-
-
Side Reactions: The phenolic group in 4-hydroxyphenylacetic acid can lead to unwanted side reactions under strong acidic and high-temperature conditions.
-
Solution:
-
Polymerization: Acid-catalyzed polymerization of 4-hydroxyphenylacetic acid can occur, leading to insoluble byproducts. Using milder reaction conditions (e.g., lower temperature, less harsh acid catalyst) can minimize this.
-
Oxidation: The presence of strong oxidizing agents or even air at high temperatures can lead to the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Below is a flowchart to help diagnose the cause of low yield:
Issue 2: Product is Darkly Colored or Contains Impurities
Question: My final product is a dark oil or solid, not the expected pale-colored compound. How can I purify it and prevent this in the future?
Answer:
The formation of colored impurities is often due to side reactions involving the phenol group or thermal degradation.
-
Cause of Color:
-
Oxidation: Phenols are susceptible to oxidation, which can form highly colored quinone-type byproducts. This can be exacerbated by heat and the presence of air.
-
Polymerization/Charring: Strong acids, particularly sulfuric acid, at high temperatures can cause decomposition and polymerization of the starting material or product, leading to a dark, tarry substance.
-
-
Purification:
-
Column Chromatography: The most effective way to remove colored impurities and other byproducts is silica gel column chromatography. A solvent system such as ethyl acetate/hexanes can be used to elute the desired ester.
-
Activated Carbon: Treatment with activated carbon can help to remove some colored impurities, but it may also adsorb some of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Milder Catalyst: Avoid using concentrated sulfuric acid if possible. Consider using hydrochloric acid or p-toluenesulfonic acid.
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them) can also help to reduce oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the Fischer esterification of 4-hydroxyphenylacetic acid?
A1: While sulfuric acid is a common and effective catalyst for many esterifications, for phenolic substrates like 4-hydroxyphenylacetic acid, it can lead to side reactions such as sulfonation and charring. Hydrochloric acid (often introduced as a solution in ethanol or as a gas) and p-toluenesulfonic acid (p-TsOH) are generally considered milder and can provide better yields with fewer byproducts. A literature procedure reports a 100% yield using concentrated hydrochloric acid in ethanol.
Q2: Can I use a different alcohol besides ethanol?
A2: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters (e.g., methanol for the methyl ester, isopropanol for the isopropyl ester). The general principles of the Fischer esterification (acid catalysis, removal of water) still apply. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.
Q3: Are there alternative methods to synthesize this compound if the Fischer esterification consistently gives low yields?
A3: Yes, several alternative methods can be employed, which may be more suitable if you are struggling with the Fischer esterification:
-
Synthesis via the Acid Chloride: 4-Hydroxyphenylacetic acid can be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-hydroxyphenylacetyl chloride can then be reacted with ethanol to form the ester. This is a two-step process but often gives higher yields as the reaction with the acid chloride is not reversible.
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid and the alcohol. These reactions are typically run under milder, neutral conditions, which can help to avoid acid-catalyzed side reactions.
The general workflow for these alternative methods is illustrated below:
Data Presentation
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Conc. HCl | Ethanol | Reflux | 1 | 100 | [4] |
| Fischer Esterification | H₂SO₄ | Ethanol | Not specified | Not specified | Generally lower than HCl due to side reactions | [5][6] |
| Fischer Esterification | p-TsOH | Ethanol | Not specified | Not specified | Good yields generally reported for esterifications | [7] |
| DCC Coupling | DCC | Dichloromethane | Room Temp. | 4-5 | ~90 (for similar systems) | |
| Acid Chloride Route | SOCl₂ then Ethanol | Not specified | Not specified | Not specified | Generally high | N/A |
Note: Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Esterification
This protocol is adapted from a literature procedure with a reported yield of 100%.[4]
Materials:
-
4-Hydroxyphenylacetic acid
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-hydroxyphenylacetic acid (1.0 eq), anhydrous ethanol (as solvent, in large excess), and a catalytic amount of concentrated hydrochloric acid (e.g., ~1-2% v/v of the ethanol volume).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
The overall experimental workflow is depicted below:
References
- 1. peptide.com [peptide.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. 17138-28-2|Ethyl 2-(4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Identifying and removing impurities in Ethyl 4-hydroxyphenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxyphenylacetate. Our goal is to help you identify and remove impurities effectively to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities in this compound often originate from the starting materials, side reactions, or degradation. These can include:
-
Unreacted Starting Materials: 4-Hydroxyphenylacetic acid and ethanol are common starting materials and can be present if the reaction does not go to completion.
-
Side-Reaction Byproducts: Over-oxidation of the starting material or product can lead to the formation of related acidic impurities.
-
Residual Solvents: Solvents used during the synthesis or work-up (e.g., ethyl acetate, toluene) may remain in the final product.
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Degradation Products: The compound can degrade if exposed to harsh conditions (e.g., high heat, strong acids or bases), leading to various byproducts.
Q2: How can I identify the impurities in my sample of this compound?
A2: Several analytical techniques can be used to identify impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can effectively separate this compound from more polar or less polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, including residual solvents and some reaction byproducts.[2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities if they are present in sufficient quantities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to get a preliminary assessment of the purity of your sample and to determine appropriate solvent systems for column chromatography.
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: This is a versatile method for separating the desired compound from a mixture of impurities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.[7][8][9]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
-
Possible Cause: The peak could correspond to a starting material, a byproduct, or a degradation product.
-
Troubleshooting Steps:
-
Analyze Standards: Inject standards of the starting materials (4-Hydroxyphenylacetic acid and ethanol) to see if the retention time matches the unknown peak.
-
LC-MS Analysis: If a mass spectrometer is available, perform LC-MS analysis to obtain the mass of the unknown impurity. This can provide valuable information about its identity.
-
Forced Degradation Study: Subject a small sample of pure this compound to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by HPLC. This may help to identify potential degradation products.
-
Issue 2: The product oils out during recrystallization.
-
Possible Cause: The solvent may not be ideal, or the concentration of impurities is too high.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents or solvent pairs. A good solvent for recrystallization should dissolve the compound well at high temperatures and poorly at low temperatures.[10] For this compound, mixtures of ethyl acetate and a non-polar solvent like hexanes or cyclohexane can be effective.[10][11]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of crystals rather than oil.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[12]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[12]
-
Pre-purification: If the sample is very impure, consider a preliminary purification step like column chromatography before recrystallization.
-
Issue 3: Poor separation is achieved during column chromatography.
-
Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity.
-
Troubleshooting Steps:
-
TLC Optimization: Use thin-layer chromatography to determine the best solvent system. The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound.[9]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[7]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, inexpensive, good for removing small amounts of impurities. | May not be effective for all impurities, potential for product loss in the mother liquor. |
| Column Chromatography | >98% | Highly versatile, can separate complex mixtures, adaptable to different scales. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a pair).[13]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[12]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then reheat until clear before cooling.[12]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexane:ethyl acetate) using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[7]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the identification and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Storage and Stability of Ethyl 4-hydroxyphenylacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-hydroxyphenylacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, especially for reference standards or long-term storage, specific temperature conditions are recommended.
Recommended Storage Conditions Summary
| Form | Storage Temperature | Duration | Container |
| Powder | -20°C | Long-term (up to 3 years) | Tightly sealed, light-resistant |
| In Solvent | -80°C | Long-term (up to 1 year) | Tightly sealed, airtight vials |
| Powder | 2-8°C | Short-term | Tightly sealed, light-resistant |
Note: Always refer to the manufacturer's specific recommendations provided on the product's safety data sheet (SDS).
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through two primary chemical pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by the presence of acids or bases. This results in the formation of 4-hydroxyphenylacetic acid and ethanol.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored impurities, such as quinone-type structures.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can sometimes indicate degradation. A change in the physical appearance of the compound, such as discoloration (e.g., from white or off-white to yellow or brown), may suggest the formation of oxidative degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.
Q4: Which analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify the parent compound and detect the presence of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/browning) | Oxidation of the phenol group due to exposure to air or light. | Discard the product if purity is critical. For future prevention, store in a tightly sealed, inert gas-flushed (e.g., argon or nitrogen) container in the dark. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products (e.g., 4-hydroxyphenylacetic acid from hydrolysis). | Confirm the identity of the peaks by comparing with a reference standard of the suspected degradation product or by using mass spectrometry (LC-MS). |
| Low assay value or poor recovery in experiments | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If solutions need to be stored, keep them at -80°C for no longer than one year. |
| Precipitate forms in a stored solution | The solubility of the compound or a degradation product has been exceeded at the storage temperature. | Allow the solution to warm to room temperature and sonicate to redissolve. If the precipitate remains, it may be a degradation product. Analyze the supernatant for purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[2][3]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for 7 days.
After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the non-polar parent compound from the more polar hydrolysis product (4-hydroxyphenylacetic acid).
Visualizations
References
Technical Support Center: Chromatographic Resolution of Ethyl 4-hydroxyphenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Ethyl 4-hydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing this compound?
A1: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). RP-HPLC is widely used for the analysis of phenolic compounds due to its versatility and the ability to use UV detection, as this compound contains a chromophore.[1][2] GC, often coupled with Mass Spectrometry (GC-MS), is also a powerful technique, particularly for volatile derivatives of the analyte.
Q2: Why am I observing peak tailing with my this compound peak in RP-HPLC?
A2: Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by secondary interactions between the phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[3][4] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the mobile phase pH.[5]
Q3: How can I reduce or eliminate peak tailing for this compound?
A3: To reduce peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of the phenolic hydroxyl group and residual silanols, minimizing secondary interactions.[6]
-
Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column will reduce the number of accessible residual silanol groups.[6]
-
Sample Concentration: Avoid column overload by injecting a lower concentration of your sample.[7]
-
Solvent Matching: Dissolve your sample in the initial mobile phase composition to ensure good peak shape.[4]
Q4: What is a suitable starting mobile phase for the RP-HPLC analysis of this compound?
A4: A good starting point for a mobile phase is a gradient of water (acidified with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. A typical gradient might start with a lower percentage of the organic modifier and gradually increase it.[8][9]
Q5: Can I use Gas Chromatography to analyze this compound?
A5: Yes, Gas Chromatography is a suitable technique. To improve volatility and reduce peak tailing, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is often recommended.[10] A non-polar or medium-polarity capillary column is typically used for separation.[11]
Troubleshooting Guides
Issue 1: Poor Resolution and Overlapping Peaks
Symptoms:
-
The peak for this compound is not well separated from other components in the sample matrix.
-
Resolution factor (Rs) is less than 1.5.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Optimize the mobile phase gradient. If using isocratic elution, adjust the ratio of organic modifier to aqueous phase. A slower gradient or a weaker mobile phase (less organic solvent) will generally increase retention and may improve resolution.[8] |
| Incorrect Stationary Phase | Ensure the column chemistry is appropriate. For RP-HPLC, a C18 or C8 column is standard. Consider a column with a different selectivity, such as a phenyl-hexyl phase. |
| Suboptimal Temperature | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention time. |
| High Flow Rate | Decrease the flow rate. This will increase the analysis time but can lead to better resolution.[9] |
Issue 2: Peak Tailing
Symptoms:
-
The peak for this compound is asymmetrical with a drawn-out tail.
-
Tailing factor (Tf) or Asymmetry factor (As) is greater than 1.2.[4]
Troubleshooting Workflow:
References
- 1. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
Minimizing side-product formation in Ethyl 4-hydroxyphenylacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxyphenylacetate. Our aim is to help you minimize side-product formation and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.
Question 1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 4-hydroxyphenylacetic acid can stem from several factors related to the reversible nature of the reaction and reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1][2]
-
Solution: To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol).[2] Often, using ethanol as the solvent is an effective strategy.[1] Another approach is to remove water as it forms, for example, by using a Dean-Stark apparatus, especially if using a non-polar co-solvent like toluene.[1]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short.
-
Solution: Ensure the reaction mixture is heated to reflux to achieve a reasonable reaction rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Presence of Water: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield.[2]
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
-
Question 2: My final product is impure. I suspect the formation of side-products. What are the likely impurities and how can I minimize them?
Answer:
The primary source of impurities in this synthesis is the reactivity of the phenolic hydroxyl group.
Likely Side-Products:
-
Unreacted 4-hydroxyphenylacetic acid: Due to the reversible nature of the reaction, some starting material will likely remain.
-
Di-ester (Ethyl 4-(ethoxycarbonylmethoxy)phenylacetate): This side-product can form through O-acylation, where the phenolic hydroxyl group of the product or starting material reacts with another molecule of 4-hydroxyphenylacetic acid (or its ethyl ester) under acidic conditions. While not explicitly detailed for this specific molecule in the search results, this is a common side reaction for phenolic acids.
-
Polymeric Materials: Under strong acidic conditions and heat, phenolic compounds can be prone to polymerization, leading to the formation of colored, insoluble materials.[5]
-
Ethyl Ether: A common side-product in acid-catalyzed reactions with ethanol, especially at higher temperatures.
Strategies to Minimize Side-Products:
-
Control Reaction Temperature: While reflux is necessary, excessive temperatures can promote side reactions like ether formation and polymerization.[6] Maintain a gentle reflux.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. High concentrations of strong acids can increase the likelihood of polymerization and other side reactions.[3][7]
-
Protecting the Phenolic Hydroxyl Group: For higher purity, though it adds extra steps, protecting the phenolic hydroxyl group before esterification is a viable strategy. Common protecting groups for phenols include ethers (e.g., benzyl) or silyl ethers (e.g., TBDMS), which are stable under esterification conditions and can be removed later.
-
Chemoselective Esterification Methods: Alternative methods that are milder and more selective for the carboxylic acid group can be employed. For example, using coupling agents like DCC with a catalytic amount of DMAP (Steglich esterification) can avoid the harsh acidic conditions of the Fischer esterification.
Question 3: I am having difficulty isolating a pure product. What purification strategies are most effective?
Answer:
Effective purification is crucial for removing unreacted starting materials and any side-products.
Recommended Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will also deprotonate the unreacted carboxylic acid, making it soluble in the aqueous phase. Extract the desired ester with an organic solvent like ethyl acetate.[8]
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: For high purity, the crude product should be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the desired ester from less polar impurities (like the di-ester) and more polar impurities (like any remaining starting material).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with ethanol using a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][8]
Q2: Why is the phenolic hydroxyl group a concern during this synthesis?
A2: The phenolic hydroxyl group is nucleophilic and can compete with the alcohol (ethanol) in reacting with the activated carboxylic acid, potentially leading to the formation of a di-ester or other side-products. Phenols are generally less nucleophilic than alcohols, but under forcing conditions, this side reaction can occur.[9]
Q3: What analytical techniques can be used to assess the purity of the final product?
A3: The purity of this compound can be assessed by:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the number of components in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and non-volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major impurities by their characteristic signals.[8][13]
Q4: Can I use a different alcohol for this esterification?
A4: Yes, the Fischer esterification is versatile and other primary or secondary alcohols can be used to synthesize the corresponding esters of 4-hydroxyphenylacetic acid. However, tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Synthesis (Illustrative)
| Parameter | Condition | Expected Yield of this compound | Potential for Side-Product Formation |
| Ethanol to Acid Ratio | 1:1 | Low to Moderate | High (unreacted starting material) |
| 5:1 | Moderate to High | Moderate | |
| 10:1 (or as solvent) | High to Very High | Low (favors product formation) | |
| Catalyst (H₂SO₄) Conc. | Low (e.g., 1-2 mol%) | Moderate (slower reaction) | Low |
| Moderate (e.g., 5-10 mol%) | High (faster reaction) | Moderate | |
| High (>15 mol%) | May Decrease | High (increased polymerization/degradation) | |
| Reaction Temperature | 60 °C | Low (very slow) | Low |
| Reflux (~78 °C) | Optimal | Moderate | |
| > 90 °C | May Decrease | High (ether formation, degradation) | |
| Reaction Time | 1-2 hours | Low to Moderate | High (incomplete reaction) |
| 4-6 hours | High | Moderate | |
| > 8 hours | High (potential for degradation) | May Increase |
Note: The data in this table is illustrative and based on general principles of Fischer esterification and analogous reactions with phenolic acids. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
4-Hydroxyphenylacetic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Reduce the volume of ethanol under reduced pressure.
-
Transfer the residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 17138-28-2 [chemicalbook.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biosynth.com [biosynth.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Ethyl 4-hydroxyphenylacetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Ethyl 4-hydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound in solution are hydrolysis and oxidation.
-
Hydrolysis: This is a common degradation route for esters, where the ester bond is cleaved by water to form 4-hydroxyphenylacetic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by the presence of metal ions, light, and oxygen.
Q2: What is the impact of pH on the stability of this compound solutions?
Q3: How do temperature and light affect the stability of this compound?
A3: Both temperature and light can accelerate the degradation of this compound.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[4] For optimal stability, solutions should be stored at controlled, cool temperatures. The recommended storage for the solid compound is between 10°C - 25°C.[5]
-
Light: Exposure to light, particularly UV light, can promote the photodegradation of phenolic compounds.[6][7] To mitigate this, solutions should be stored in amber or opaque containers to protect them from light.
Q4: What are some recommended stabilizing agents for this compound solutions?
A4: Several types of excipients can be used to enhance the stability of this compound in solution:
-
Antioxidants: To prevent oxidative degradation of the phenolic group, antioxidants such as hindered phenols can be added to the formulation.[1]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze both hydrolysis and oxidation reactions.[1]
-
Buffers: Phosphate or citrate buffers can be used to maintain a stable pH and minimize pH-catalyzed hydrolysis.[3]
-
Carbodiimides: These compounds can react with any free carboxylic acids, which could otherwise catalyze ester hydrolysis.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the solution (yellowing or browning) | Oxidation of the phenolic hydroxyl group. | - Add an antioxidant (e.g., BHT, Vitamin E) to the formulation.- Use a chelating agent (e.g., EDTA) to sequester metal ions.- Protect the solution from light by using amber vials.- Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to remove oxygen. |
| Decrease in potency or concentration over time | Hydrolysis of the ester linkage. | - Adjust the pH of the solution to a more neutral range (e.g., pH 6-7) using a suitable buffer system.- Store the solution at a lower temperature.- Consider using a co-solvent system to reduce the activity of water. |
| Precipitation of the compound from the solution | Poor solubility or degradation to a less soluble product (4-hydroxyphenylacetic acid). | - Confirm the solubility of this compound in your chosen solvent system.- Adjust the pH, as the solubility of the parent compound and its potential degradants can be pH-dependent.- Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Inconsistent analytical results (e.g., HPLC) | On-column degradation or instability in the mobile phase. | - Ensure the mobile phase pH is compatible with the stability of the compound.- Use a shorter analysis time or a lower column temperature.- Prepare standards fresh daily. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Buffered Solution
This protocol outlines a method to assess the stability of this compound in a buffered aqueous solution under accelerated conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO).[8]
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 5, 7, and 9).
-
Spike the buffer solutions with the stock solution to achieve the final desired concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Aliquot the solutions into amber glass vials.
-
Store the vials at a constant, elevated temperature (e.g., 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the degradation rate at each pH.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Ethyl 4-hydroxyphenylacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ethyl 4-hydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. This includes endogenous and exogenous substances like proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: What are the common signs that matrix effects may be impacting my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[4] You might also observe inconsistent peak areas for quality control (QC) samples across different batches or sources of the biological matrix.[4] In some cases, matrix effects can even alter the chromatographic peak shape and retention time.[1]
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.[2]
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Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect.[5] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration.[6] The ratio of these responses provides a quantitative measure of ion suppression or enhancement.[3]
Q4: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?
A4: Matrix effects are often caused by the co-elution of endogenous matrix components with the analyte of interest.[7] In biological matrices such as plasma or serum, phospholipids are a major contributor to matrix effects, particularly ion suppression. Other potential sources include salts, proteins, and metabolites that can compete with the analyte for ionization in the ESI source.[2][8] The electrospray ionization (ESI) technique is particularly susceptible to these effects.[3]
Q5: How can I minimize or eliminate matrix effects in my this compound method?
A5: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[9][10]
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Chromatographic Separation: Adjusting the HPLC or UHPLC method to better separate this compound from co-eluting matrix components is a crucial step. This can involve modifying the mobile phase composition, gradient profile, or using a different stationary phase.[10]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for compensating for matrix effects.[5] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for an accurate analyte-to-IS ratio and reliable quantification.[10]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.[10]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[11]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in QC samples for this compound.
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Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Evaluate Sample Preparation: If significant lot-to-lot variability is observed, your sample preparation method may not be robust enough. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE to better remove interfering components.[9][10]
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Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for unavoidable matrix variability.[5]
-
Optimize Chromatography: Further chromatographic optimization may be needed to separate this compound from the variable matrix components.
-
Issue 2: The calibration curve for this compound is non-linear, particularly at the lower or upper ends.
-
Possible Cause: Matrix effects can lead to non-linear responses. Ion enhancement might affect the lower concentrations more significantly, while ion suppression could impact the higher concentrations.
-
Troubleshooting Steps:
-
Assess Matrix Effects Across the Concentration Range: Use the post-extraction spike method to evaluate matrix effects at low, medium, and high concentrations.
-
Improve Sample Cleanup: Enhanced sample preparation can reduce the concentration of interfering components, leading to a more linear response.
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Widen the Calibration Range and Use a Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.
-
Check for Detector Saturation: At high concentrations, non-linearity can also be caused by detector saturation. If this is the case, you may need to dilute your samples or adjust the detector settings.
-
Issue 3: Low sensitivity and poor signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression is likely occurring.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the regions of your chromatogram where significant ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones. This may involve changing the gradient, mobile phase pH, or column type.
-
Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples. Consider using SPE cartridges specifically designed for phospholipid removal.
-
Optimize MS Source Conditions: Adjusting parameters like spray voltage, gas flows, and temperatures can sometimes mitigate the impact of matrix components on the ionization process.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
-
Interpretation:
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should ideally be <15%.
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Prepare the infusion solution: Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase).
-
Set up the infusion: Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.
-
Monitor the this compound signal: Observe the signal of the infused this compound. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
Quantitative Data Summary
Table 1: Example Matrix Factor (MF) Data for this compound
| Matrix Lot | MF at Low QC (e.g., 10 ng/mL) | MF at High QC (e.g., 800 ng/mL) |
| 1 | 0.78 | 0.75 |
| 2 | 0.82 | 0.79 |
| 3 | 0.75 | 0.72 |
| 4 | 0.85 | 0.81 |
| 5 | 0.79 | 0.76 |
| 6 | 0.81 | 0.78 |
| Mean | 0.80 | 0.77 |
| %CV | 4.9% | 4.2% |
In this example, there is consistent ion suppression of approximately 20-23%, but the low %CV suggests that a stable isotope-labeled internal standard should be able to effectively compensate for this effect.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental setup for post-column infusion analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Ethyl 4-hydroxyphenylacetate Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Ethyl 4-hydroxyphenylacetate using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in the reversed-phase HPLC separation of this compound?
A good starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2] A common starting ratio is 50:50 (v/v) acetonitrile:water.[2] The aqueous phase is often acidified with a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) to ensure the phenolic hydroxyl group is protonated, which helps in obtaining symmetrical peak shapes.[3]
Q2: My peak for this compound is tailing. What are the common causes and how can I fix it?
Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary interactions with residual silanols: The slightly acidic phenolic hydroxyl group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.[3] Using a highly end-capped column can also minimize these interactions.
-
-
Mobile phase pH: If the pH of the mobile phase is close to the pKa of the phenolic group, it can exist in both ionized and non-ionized forms, resulting in a distorted peak.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For most phenols, a pH between 2.5 and 4 is effective.[4]
-
-
Column overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
Q3: How does the organic solvent concentration in the mobile phase affect the retention time of this compound?
In reversed-phase HPLC, increasing the concentration of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time of this compound. This is because this compound is a relatively nonpolar compound, and a higher organic content in the mobile phase makes it more similar in polarity to the mobile phase, causing the analyte to elute faster. Conversely, decreasing the organic solvent concentration will increase the retention time.
Q4: What is a suitable mobile phase for the Thin-Layer Chromatography (TLC) of this compound?
For the TLC of moderately polar compounds like this compound on a normal-phase silica plate, a mixture of a non-polar solvent and a moderately polar solvent is typically used. Good starting solvent systems include:
-
Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., in ratios from 99:1 to 9:1)
The optimal ratio will depend on the desired Rf value. A higher proportion of the more polar solvent (Ethyl Acetate or Methanol) will result in a higher Rf value.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Mobile phase is too strong (analytes elute too quickly). | Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. |
| Mobile phase is too weak (long analysis time, broad peaks). | Increase the percentage of the organic solvent to decrease retention time. Consider a gradient elution if compounds have a wide range of polarities. | |
| Incorrect mobile phase pH. | Optimize the pH of the aqueous portion of the mobile phase. For this compound, a pH of 2.5-4 is a good starting point to ensure the phenolic group is protonated.[4] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload. | Reduce the concentration of the injected sample. | |
| Inconsistent Retention Times | Inadequate column equilibration between runs. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10 column volumes) before each injection. |
| Mobile phase composition is changing (e.g., evaporation of volatile components). | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. |
TLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Rf value is too high (spot is near the solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase mixture. For example, change from 7:3 Hexane:Ethyl Acetate to 9:1 Hexane:Ethyl Acetate. |
| Rf value is too low (spot is near the baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase mixture. For example, change from 9:1 Hexane:Ethyl Acetate to 7:3 Hexane:Ethyl Acetate. |
| Streaking of the spot | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is interacting strongly with the silica gel. | Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to reduce strong interactions with the stationary phase. | |
| Spots are not round | The initial spot was too large. | Apply the sample in a small, concentrated spot. |
| The TLC plate was not placed vertically in the developing chamber. | Ensure the TLC plate is standing upright in the chamber. |
Data Presentation
Effect of Mobile Phase Composition on Retention Time in Reversed-Phase HPLC
The following table illustrates the expected trend of the retention time (tR) of this compound with varying acetonitrile concentrations in the mobile phase. The aqueous phase is 0.1% formic acid.
| Acetonitrile (%) | Water with 0.1% Formic Acid (%) | Expected Retention Time (tR) | Expected Observation |
| 70 | 30 | Short | Sharp peaks, but potentially poor resolution from other nonpolar compounds. |
| 60 | 40 | Moderate | Good starting point for method development. |
| 50 | 50 | Longer | Increased retention, potentially better resolution from early eluting impurities. |
| 40 | 60 | Long | May lead to broader peaks and longer analysis times. |
Note: Actual retention times will vary depending on the specific column, HPLC system, and other chromatographic conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol is adapted from established methods for the analysis of similar phenolic compounds and parabens.[1][3][4][5]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase:
-
Gradient: 50% B to 70% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes. (This is a starting point and should be optimized).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.[3]
-
UV Detection Wavelength: 275 nm.[3]
2. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
3. Sample Preparation (General Guideline):
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with the mobile phase or a suitable solvent like methanol.
-
Vortex or sonicate the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
Visualizations
References
Technical Support Center: Column Regeneration for Ethyl 4-hydroxyphenylacetate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with HPLC column performance after the analysis of Ethyl 4-hydroxyphenylacetate.
Frequently Asked Questions (FAQs)
Q1: My baseline is drifting and I'm seeing ghost peaks in my chromatograms after running this compound samples. What could be the cause?
A1: Baseline drift and ghost peaks are common indicators of column contamination.[1] Strongly retained impurities from your sample or the degradation of this compound on the column can accumulate at the column head.[2] These compounds may then slowly elute during subsequent runs, causing baseline instability and spurious peaks. Regular column cleaning is highly recommended to prevent this build-up.[1][2]
Q2: I've noticed a significant increase in backpressure and peak tailing for my analyte. How can I resolve this?
A2: Increased backpressure is often a sign of a clogged column inlet frit or the accumulation of particulate matter from the sample or mobile phase.[1] Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase, which can be exacerbated by column contamination.[3] A thorough column regeneration procedure is necessary to address both issues. In some cases, reversing the column flow direction during cleaning can be beneficial to flush out contaminants from the inlet frit, but always check your column's manual to ensure it is permissible.[2][4][5]
Q3: How often should I regenerate my column when analyzing this compound?
A3: The frequency of column regeneration depends on the cleanliness of your samples and the mobile phase conditions. It is good practice to perform a simple wash after each analytical batch.[6] A more rigorous regeneration should be performed when you observe a deterioration in column performance, such as loss of resolution, increased backpressure, or changes in peak shape.[1][5] Keeping a log of column performance can help you determine an appropriate regeneration schedule.
Q4: Can I use any organic solvent to regenerate my reversed-phase column?
A4: While several organic solvents can be used, it's crucial to follow a logical sequence from weaker to stronger solvents and ensure miscibility between them.[7] A typical sequence for reversed-phase columns involves washing with water (to remove buffers), followed by acetonitrile or methanol, and then stronger solvents like isopropanol if necessary.[4][8] Always flush the column with an intermediate solvent like isopropanol when switching between immiscible solvents like hexane and aqueous mobile phases.[8]
Troubleshooting Guide
Problem: Gradual loss of resolution and peak broadening.
Possible Cause: Accumulation of strongly retained sample components or impurities on the stationary phase. This compound, being a phenolic compound, may exhibit strong interactions with the stationary phase, leading to peak broadening over time.
Solution:
-
Initial Wash: Start by flushing the column with your mobile phase, but without any buffer salts, for 10-20 column volumes.[8] This will remove weakly bound contaminants.
-
Organic Solvent Flush: Wash the column with 100% acetonitrile or methanol for at least 20-30 column volumes.[8]
-
Stronger Solvent Wash (if needed): If performance is not restored, a wash with a stronger solvent like isopropanol can be effective.[4][8]
-
Re-equilibration: Before resuming analysis, ensure the column is thoroughly equilibrated with the initial mobile phase conditions.
Problem: Sudden increase in backpressure.
Possible Cause: Clogging of the column inlet frit due to particulate matter from the sample or precipitation of buffer salts.
Solution:
-
Disconnect the Column: First, disconnect the column from the detector to avoid contamination.[2][8]
-
Backflush (if permissible): If your column manufacturer allows it (typically for columns with particle sizes >1.8 µm), reverse the column and flush it with a filtered, buffer-free mobile phase at a low flow rate (20-50% of the typical rate).[2][8]
-
Solvent Sequence: Flush with a sequence of solvents starting with water, then methanol or acetonitrile, and finally a stronger solvent like isopropanol if the pressure does not decrease.[8]
-
Check for Leaks: After reconnecting the column in the correct orientation, check for any system leaks.
Experimental Protocols
Standard Column Regeneration Protocol for Reversed-Phase Columns
This protocol is a general guideline for regenerating a standard C18 or C8 column used for the analysis of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush the column with 20 column volumes of HPLC-grade acetonitrile.
-
If column performance is still not optimal, flush with 20 column volumes of HPLC-grade isopropanol.
-
Before storing the column, flush it with 20-30 column volumes of a storage solvent, typically acetonitrile or a mixture of acetonitrile and water (e.g., 80:20).[8][9]
-
If returning to an aqueous mobile phase after using isopropanol, flush with an intermediate solvent like methanol or acetonitrile.
-
Re-equilibrate the column with the mobile phase to be used for the next analysis for at least 30 minutes or until a stable baseline is achieved.
| Solvent | Purpose | Recommended Column Volumes |
| HPLC-grade Water | Remove buffer salts | 20 |
| HPLC-grade Acetonitrile | Remove moderately non-polar contaminants | 20 |
| HPLC-grade Isopropanol | Remove strongly retained, non-polar contaminants | 20 |
| Storage Solvent (e.g., Acetonitrile) | For short or long-term storage | 20-30 |
Aggressive Column Regeneration Protocol
This protocol should be used when the standard protocol fails to restore column performance.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane or methylene chloride (use with caution and ensure proper waste disposal)
Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
Flush the column with 20 column volumes of isopropanol.
-
For very non-polar contaminants, you can use a sequence of 20 column volumes of isopropanol, followed by 20 column volumes of methylene chloride or hexane, and then another 20 column volumes of isopropanol.[4][8] Caution: Ensure your HPLC system and column are compatible with these solvents.
-
Flush the column with 20 column volumes of acetonitrile.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Equilibrate with your mobile phase.
| Solvent | Purpose | Recommended Column Volumes |
| HPLC-grade Water | Remove buffer salts | 20 |
| HPLC-grade Acetonitrile | Initial organic wash | 20 |
| HPLC-grade Isopropanol | Stronger organic wash | 20 |
| Methylene Chloride or Hexane | For highly non-polar contaminants | 20 |
| HPLC-grade Isopropanol | Intermediate flush | 20 |
| HPLC-grade Acetonitrile | Final organic wash | 20 |
| HPLC-grade Water | Final aqueous wash | 20 |
Visualizations
Caption: Troubleshooting workflow for HPLC column regeneration.
This diagram outlines the logical steps to take when experiencing common column performance issues, from initial checks to standard and aggressive regeneration protocols.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. hplc.eu [hplc.eu]
- 4. imchem.fr [imchem.fr]
- 5. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. labtech.tn [labtech.tn]
- 7. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 8. chromtech.com [chromtech.com]
- 9. millennialscientific.com [millennialscientific.com]
Addressing solubility issues of Ethyl 4-hydroxyphenylacetate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Ethyl 4-hydroxyphenylacetate in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
A1: The estimated water solubility of this compound is approximately 3416 mg/L at 25°C.[1] However, its solubility can be significantly influenced by the pH and composition of the aqueous buffer.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the common causes?
A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH of the buffer: As a phenolic compound, the solubility of this compound is pH-dependent. In buffers with a pH below its pKa, the compound will be in its less soluble, neutral form.
-
Buffer concentration and type: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect).
-
Temperature: Solubility is temperature-dependent. Ensure your buffer has equilibrated to the intended experimental temperature.
-
Rate of addition: Adding the compound too quickly to the buffer without adequate stirring can lead to localized supersaturation and precipitation.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound, which contains a phenolic hydroxyl group, is expected to increase as the pH of the aqueous buffer rises above its pKa. At higher pH values, the phenolic proton dissociates, forming a more polar and, therefore, more water-soluble phenolate ion.
Q4: What are the recommended strategies to enhance the solubility of this compound in aqueous buffers?
A4: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the phenolic group can significantly enhance solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of lipophilic compounds.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3]
-
Surfactants: The use of surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.[4]
Q5: Are there any stability concerns I should be aware of when working with this compound in aqueous buffers?
A5: Esters like this compound can be susceptible to hydrolysis, especially at pH values significantly above or below neutrality. This can lead to the formation of 4-hydroxyphenylacetic acid and ethanol. The rate of hydrolysis is generally pH and temperature-dependent. It is advisable to prepare solutions fresh and store them at low temperatures if they are not for immediate use.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound does not dissolve completely in the aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solubility at the Current pH | Adjust the pH of the buffer to a higher value (e.g., pH 8 or 9), if compatible with the experiment. | Increased solubility due to the formation of the more soluble phenolate ion. |
| Low Intrinsic Solubility | Employ a co-solvent system. Start with a small percentage of a water-miscible organic solvent (e.g., 5-10% ethanol or DMSO) and incrementally increase if necessary. | The compound dissolves due to the increased polarity of the solvent mixture. |
| Compound is "oiling out" or forming clumps | Utilize a solubilizing agent like cyclodextrins. Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in the buffer and then add the this compound. | The compound forms an inclusion complex with the cyclodextrin, leading to a clear solution. |
| Slow Dissolution Kinetics | Increase the mixing efficiency by using a magnetic stirrer or vortexer. Gentle heating may also be applied, but monitor for any potential degradation. | The compound dissolves over time with improved agitation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molecular Weight | 180.20 g/mol | [5] |
| Melting Point | 36-38 °C | [6] |
| Estimated logP (o/w) | 1.760 | [6] |
| Estimated Water Solubility | 3416 mg/L @ 25 °C | [1] |
| pKa (Predicted) | 9.84 ± 0.15 | [6] |
Table 2: Exemplary Solubility Enhancement Strategies (Hypothetical Data)
This table provides a hypothetical example of how solubility data for this compound could be presented. Researchers should determine these values experimentally for their specific conditions.
| Buffer System | Solubilizing Agent | Concentration of Agent | Apparent Solubility (mg/mL) |
| Phosphate Buffer (pH 7.4) | None | - | ~3.4 |
| Phosphate Buffer (pH 7.4) | Ethanol | 10% (v/v) | ~15 |
| Phosphate Buffer (pH 7.4) | HP-β-Cyclodextrin | 5% (w/v) | ~25 |
| Acetate Buffer (pH 5.0) | None | - | ~2.8 |
| Acetate Buffer (pH 5.0) | Propylene Glycol | 20% (v/v) | ~12 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., phosphate buffered saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer of interest
-
Water-miscible co-solvent (e.g., ethanol, DMSO, PEG 400)
-
Materials listed in Protocol 1
Procedure:
-
Prepare a series of buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
For each mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the apparent solubility of the compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for the desired solubility.
Protocol 3: Quantification of this compound by HPLC
Objective: To establish a method for the quantification of this compound in aqueous samples.
Instrumentation and Conditions (Exemplary):
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the filtered aqueous samples (from solubility experiments) with the mobile phase to fall within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 17138-28-2 [chemicalbook.com]
Technical Support Center: Preventing Oxidation of the Phenolic Group in Ethyl 4-hydroxyphenylacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the phenolic group in Ethyl 4-hydroxyphenylacetate during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the phenolic group of this compound susceptible to oxidation?
A1: The phenolic hydroxyl group is electron-rich, making it susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities which can catalyze the process.[1] This oxidation can lead to the formation of colored impurities, such as quinones, and can also result in the formation of polymeric byproducts, complicating purification and reducing yield.[1]
Q2: What are the primary strategies to prevent the oxidation of the phenolic group?
A2: The three main strategies to prevent the unwanted oxidation of phenols during a reaction are:
-
Working under an inert atmosphere: This involves removing oxygen, a key oxidant, from the reaction environment by using gases like nitrogen or argon.[1]
-
Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation. This is one of the most effective ways to prevent oxidative coupling.[2]
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.[1]
Q3: How do I choose the most suitable protecting group for my synthesis?
A3: The choice of a protecting group depends on several factors, including the stability of the protecting group to the reaction conditions of subsequent steps and the ease of its removal (deprotection) without affecting other functional groups in the molecule. A concept known as "orthogonal protection" allows for the selective removal of one protecting group in the presence of others.[3]
Troubleshooting Guides
Issue 1: My reaction mixture is turning a yellow/brown/dark color.
-
Probable Cause: This discoloration is a common sign of phenol oxidation.[1] The formation of highly colored species like quinones is likely occurring.[1]
-
Solutions:
-
Degas your solvents: Solvents can contain dissolved oxygen. Before use, degas them by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[1]
-
Work under an inert atmosphere: Ensure your reaction is properly set up under a positive pressure of an inert gas.[1]
-
Use a protecting group: If the reaction conditions are harsh or subsequent steps are planned, protecting the phenolic hydroxyl group is the most robust solution.
-
Issue 2: My yield is low, and I see multiple spots on my TLC, even after protection.
-
Probable Cause: Incomplete protection or side reactions during the protection step. This could be due to suboptimal reaction conditions, impure reagents, or the protecting group being unstable to the reaction or workup conditions.
-
Solutions:
-
Optimize reaction conditions: Ensure you are using the correct stoichiometry of reagents, an appropriate solvent, and the optimal temperature and reaction time as specified in the protocol.
-
Check reagent purity: Use freshly distilled or high-purity reagents and solvents.
-
Choose a more stable protecting group: Refer to the data on protecting group stability to select a group that is compatible with your planned synthetic route.
-
Issue 3: I'm having trouble removing the protecting group (deprotection).
-
Probable Cause: The deprotection conditions may not be optimal, or the protecting group is too stable for the chosen method.
-
Solutions:
-
Verify deprotection protocol: Double-check the literature for the recommended deprotection conditions for your specific protecting group.
-
Screen deprotection reagents: If the standard conditions are not effective, a small-scale screening of different deprotection reagents or conditions may be necessary.
-
Consider an alternative protecting group: In the planning stages of your synthesis, choose a protecting group with deprotection conditions that are compatible with the other functional groups in your molecule.
-
Quantitative Data Presentation
Table 1: Comparison of Common Protecting Groups for Phenols
| Protecting Group | Protection Reagent(s) | Stability | Deprotection Conditions |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ | Stable to base, mild acid, and many redox reagents. | H₂, Pd/C (hydrogenolysis); or strong acid (e.g., TFA/H₂SO₄).[2] |
| t-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Stable to base and mild aqueous conditions. Cleaved by acid and fluoride. | TBAF, THF; or HF•Pyridine; or aqueous acid (e.g., HCl).[2] |
| Acetate Ester | Ac₂O, Pyridine | Stable to acidic conditions. Cleaved by base. | K₂CO₃, MeOH; or aqueous NaOH.[2] |
| Methyl Ether | CH₃I, K₂CO₃ | Stable to most conditions except strong acids. | BBr₃, CH₂Cl₂; or HBr/HI (harsh).[2] |
Experimental Protocols
Protocol 1: Protection of this compound as a Benzyl Ether
This protocol is a general guideline and may require optimization.
-
Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetone.[2]
-
Add Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.
-
Add Benzylating Agent: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by TLC. The reaction is usually complete within a few hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Protection of this compound as a TBDMS Ether
-
Combine Reagents: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and imidazole (2.2 equivalents) in anhydrous DMF.
-
Add Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a Benzyl Ether
This is a common and mild method for cleaving benzyl ethers.[1]
-
Dissolve Protected Compound: In a round-bottom flask, dissolve the benzyl-protected this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).[2]
-
Hydrogen Atmosphere: Securely seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.[1]
Visualizations
Caption: Decision workflow for choosing an oxidation prevention strategy.
Caption: Experimental workflow for benzyl ether protection.
Caption: Logical relationship for troubleshooting common issues.
References
Troubleshooting poor recovery of Ethyl 4-hydroxyphenylacetate during extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Ethyl 4-hydroxyphenylacetate during extraction procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a moderately polar compound with a phenolic hydroxyl group. This group is weakly acidic, with an estimated pKa of around 9.84.[1] Its solubility in various solvents and the acidic nature of the phenolic group are the primary factors governing its behavior during liquid-liquid extraction.
Q2: Why is my recovery of this compound consistently low?
A2: Poor recovery can stem from several factors including:
-
Improper pH of the aqueous phase: The phenolic hydroxyl group's ionization state is pH-dependent.
-
Emulsion formation: A stable emulsion between the aqueous and organic layers can trap the product.
-
Inappropriate solvent selection: The chosen organic solvent may have suboptimal solubility for this compound.
-
Insufficient mixing or extraction cycles: Incomplete partitioning of the compound between the two phases.
Q3: How does pH affect the extraction of this compound?
A3: The pH of the aqueous phase is critical. To ensure this compound remains in its neutral, less polar form and partitions into the organic solvent, the aqueous phase should be acidified to a pH of approximately 3-4. This suppresses the deprotonation of the phenolic hydroxyl group.
Q4: What is an emulsion and why is it a problem?
A4: An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky third layer between the organic and aqueous phases.[2] This is a common issue in extractions and can lead to significant product loss by trapping the target compound within this layer, making phase separation difficult.[2]
Q5: Are there alternative methods to traditional liquid-liquid extraction for this compound?
A5: Yes, techniques like Supported Liquid Extraction (SLE) can be effective, especially for samples prone to emulsion formation. In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it to elute the compound of interest.[2]
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 36-38 °C | [1] |
| pKa (Phenolic OH) | ~9.84 (Predicted) | [1] |
| Solubility in DMSO | 45 mg/mL | [4] |
| Solubility in Chloroform | Soluble | [1][6] |
| Solubility in Dichloromethane | Soluble | [6] |
| Solubility in Ethyl Acetate | Soluble | [6] |
| Solubility in Acetone | Soluble | [6] |
| Solubility in Hexane | Data not readily available | |
| Solubility in Diethyl Ether | Data not readily available |
Note: While qualitative solubility in several common organic solvents is reported, precise quantitative data (g/L or mg/mL) for solvents other than DMSO is not consistently available in public literature.
Experimental Protocols
Standard Liquid-Liquid Extraction Protocol for this compound
This protocol outlines a standard procedure for extracting this compound from an aqueous solution.
Materials:
-
Aqueous solution containing this compound
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Preparation: Transfer the aqueous solution containing this compound to a separatory funnel of appropriate size.
-
Acidification: Check the pH of the aqueous solution. If it is neutral or basic, add 1 M HCl dropwise while swirling until the pH is between 3 and 4. This ensures the phenolic hydroxyl group is protonated.
-
First Extraction: Add a volume of ethyl acetate equal to that of the aqueous layer to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to mix the phases. Avoid vigorous shaking to prevent emulsion formation. [2] Vent the funnel frequently by opening the stopcock while it is inverted to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Draining: Carefully drain the lower aqueous layer into a beaker.
-
Second Extraction: Re-introduce the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate (approximately half the initial volume). Repeat the mixing and separation steps.
-
Combine Organic Layers: Combine the ethyl acetate layers from both extractions into an Erlenmeyer flask.
-
Washing with Brine: Add a small amount of brine to the combined organic extracts in the separatory funnel and gently mix. This helps to remove any residual water. Allow the layers to separate and drain the aqueous brine layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water. Swirl the flask and let it sit for a few minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.
Troubleshooting Guides
Issue: Poor Recovery of this compound
Poor recovery is a frequent challenge. The following guide provides a systematic approach to identify and resolve the underlying cause.
Is there an emulsion between the aqueous and organic layers?
An emulsion appears as a cloudy or milky layer at the interface of the two solvents and can significantly reduce recovery by trapping your product.
-
YES, an emulsion has formed.
-
Prevention is key for future extractions:
-
Instead of shaking vigorously, use gentle inversions of the separatory funnel to mix the phases.[2]
-
-
To break an existing emulsion, try the following methods in order:
-
Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[7]
-
"Salting Out": Add a small amount of saturated brine (sodium chloride solution). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[2]
-
Gentle Stirring: Gently swirl the contents of the funnel or stir the emulsion with a glass rod.[8]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite.[9]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.[7]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[2]
-
-
-
NO, there is no visible emulsion.
-
Check the pH of the aqueous layer:
-
Is the pH above 4? If so, the phenolic hydroxyl group may be deprotonated, making the compound more water-soluble and reducing its partitioning into the organic layer. Re-acidify the aqueous layer to pH 3-4 and re-extract.
-
-
Review your choice of extraction solvent:
-
Is the chosen solvent appropriate? this compound is moderately polar. Solvents like ethyl acetate, diethyl ether, and dichloromethane are generally suitable. Non-polar solvents like hexane may result in poor solubility and low recovery.
-
-
Consider the number of extractions:
-
Did you perform multiple extractions? It is more efficient to perform two to three extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
-
Ensure thorough mixing:
-
While vigorous shaking should be avoided to prevent emulsions, ensure adequate mixing to allow for the efficient transfer of the compound from the aqueous to the organic phase.
-
-
Visualizations
Caption: Troubleshooting workflow for poor recovery.
Caption: Standard liquid-liquid extraction workflow.
References
- 1. This compound | 17138-28-2 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | CAS:17138-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Ethyl 4-hydroxyphenylacetate
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Ethyl 4-hydroxyphenylacetate is critical for pharmacokinetic studies, quality control, and metabolic research. The choice of analytical methodology is a pivotal decision that influences the reliability and comparability of data. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
This document synthesizes information from validated methods for structurally similar phenolic compounds to provide reliable experimental protocols and expected performance characteristics, aiding in the selection of the most suitable method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is heavily dependent on its performance characteristics. The following table summarizes the typical validation parameters for the analysis of phenolic compounds similar to this compound using HPLC and GC-MS.[1][2][3]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% (Repeatability can be ~10% for complex matrices) |
Note: The presented data is a representative synthesis based on the typical performance characteristics of these analytical methods for phenolic compounds.
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for the analysis of non-volatile or thermally labile compounds.[4] For a compound like this compound, which possesses a phenolic hydroxyl group, HPLC with UV or fluorescence detection can offer high sensitivity and selectivity.[2] It is often considered a more straightforward approach, especially for routine quality control applications where high throughput is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique renowned for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[1] Due to the polar nature of the hydroxyl group in this compound, a derivatization step is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6] This additional sample preparation step can increase the complexity of the method but often results in lower detection limits, making it ideal for trace-level analysis.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound by HPLC and GC-MS, based on methods for analogous phenolic compounds.
HPLC Method Protocol
-
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape) is typically employed.
-
Flow Rate: A standard flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or fluorescence detection for enhanced sensitivity, with appropriate excitation and emission wavelengths.[2]
-
Temperature: The column is typically maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
GC-MS Method Protocol
-
Sample Preparation (Derivatization):
-
Due to the polar hydroxyl group, derivatization is recommended to improve volatility and chromatographic performance.[5][6] A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The sample extract containing this compound should be dried completely before adding the silylating reagent. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration.[6]
-
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of derivatized phenolic compounds.
-
Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate.
-
Temperature Program: An oven temperature program is used to achieve optimal separation. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Characteristic ions for the derivatized this compound would be monitored.[2]
-
Visualizing the Workflow and Comparison
To better understand the processes involved in method cross-validation and the decision-making for selecting an appropriate analytical technique, the following diagrams are provided.
Conclusion
References
A Comparative Analysis of the MAO-A Inhibitory Potential of Ethyl 4-hydroxyphenylacetate and Its Analogs
Quantitative Comparison of MAO-A Inhibition
Monoamine oxidase A is a key enzyme in the metabolic degradation of neurotransmitters such as serotonin and norepinephrine. Its inhibition is a validated strategy for the treatment of depression and anxiety disorders. The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Ethyl 4-hydroxyphenylacetate has been identified as a selective inhibitor of MAO-A.[1] The table below summarizes its inhibitory activity and compares it with other relevant phenolic compounds and established MAO-A inhibitors.
| Compound | Chemical Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 120[1] | > 1000[1] | > 8.3 | |
| Methyl indole-3-acetate | 88[1] | > 1000[1] | > 11.4 | |
| Ethyl indole-3-acetate | 44[1] | > 1000[1] | > 22.7 | |
| Clorgyline (Reference Drug) | 0.011 | 1.9 | 172.7 | |
| Moclobemide (Reference Drug) | 1.1 | 18 | 16.4 |
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination of MAO-A inhibitory activity. The following protocol outlines a common fluorometric method for assessing the IC50 values of test compounds.
In Vitro Fluorometric MAO-A Inhibition Assay
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate, which in turn reacts with a probe to generate a fluorescent signal.
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Reference inhibitor (e.g., Clorgyline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Fluorescent probe (e.g., Amplex® Red reagent)
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to obtain a range of final assay concentrations.
-
Assay Reaction Mixture: Prepare a working solution of the MAO-A enzyme in the assay buffer. In separate tubes, prepare solutions of the substrate (p-tyramine), fluorescent probe, and HRP in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well microplate, add the MAO-A enzyme solution. Subsequently, add the dilutions of the test compounds or the reference inhibitor. For the control (uninhibited) wells, add an equivalent volume of DMSO. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: To initiate the enzymatic reaction, add the substrate, fluorescent probe, and HRP mixture to all wells.
-
Signal Detection: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Normalize the reaction rates relative to the uninhibited control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation and mechanism of MAO-A inhibitors, the following diagrams have been generated using the DOT language.
References
Validation of Ethyl 4-hydroxyphenylacetate as a Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of Ethyl 4-hydroxyphenylacetate and its parent compound, 4-hydroxyphenylacetic acid (4-HPAA), as a biomarker in metabolic studies. It offers an objective comparison with alternative biomarkers, supported by experimental data, and includes detailed methodologies for key experiments.
Executive Summary
This compound, and more commonly its hydrolyzed form, 4-hydroxyphenylacetic acid (4-HPAA), are emerging as significant biomarkers for assessing gut microbiome health and its impact on host metabolism. Elevated urinary and serum levels of 4-HPAA are strongly associated with gut dysbiosis, particularly Small Intestinal Bacterial Overgrowth (SIBO), and have been linked to various metabolic conditions. This guide details the validation data for 4-HPAA, compares its utility against other metabolic markers, and provides the necessary protocols for its quantification.
Comparative Analysis of Metabolic Biomarkers
The validation of a biomarker is contingent on its performance relative to existing or alternative markers. The following table summarizes the characteristics of 4-HPAA in comparison to other relevant biomarkers of metabolic and gastrointestinal health.
| Biomarker | Metabolic Origin | Associated Conditions | Sample Matrix | Typical Urinary Reference Range |
| 4-Hydroxyphenylacetic acid (4-HPAA) | Tyrosine metabolism by gut microbiota (especially Clostridia species) and endogenous host metabolism.[1][2] | Small Intestinal Bacterial Overgrowth (SIBO), Clostridioides difficile infection, Cystic Fibrosis, Celiac Disease, Tyrosinemia, Childhood Obesity, Neuroendocrine tumors.[1][2][3][4][5][6] | Urine, Blood.[1][2] | 0 - 32 mmol/mol creatinine (age-dependent).[2] |
| 2-Hydroxyphenylacetic acid (2-HPAA) | Phenylalanine metabolism by gut microbiota and endogenous host metabolism.[2][7] | Phenylketonuria (PKU), SIBO, Giardia infection, Metabolic Syndrome, Type 2 Diabetes, Insulin Resistance.[2][7] | Urine, Blood, Feces.[2] | < 2 mmol/mol creatinine.[2] |
| Indole-3-acetic acid (IAA) | Tryptophan metabolism by gut bacteria (e.g., Bifidobacterium, Bacteroides).[1] | Phenylketonuria, dietary changes.[1] | Urine, Feces, Blood | Variable |
| Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate) | Bacterial fermentation of dietary fiber in the colon. | Inflammatory Bowel Disease (IBD), Metabolic Syndrome.[7] | Feces, Blood | Variable |
| Lipopolysaccharide (LPS) | Component of the outer membrane of Gram-negative bacteria. | Metabolic endotoxemia, systemic inflammation.[7] | Plasma | Low to undetectable in healthy individuals. |
Metabolic Pathway of 4-Hydroxyphenylacetic Acid
The production of 4-HPAA is intricately linked to the metabolism of the aromatic amino acid tyrosine by both the host and the gut microbiota. Understanding this pathway is crucial for interpreting biomarker data.
Caption: Metabolic pathway of 4-Hydroxyphenylacetic acid (4-HPAA) production.
Experimental Protocols
Accurate and reproducible quantification of this compound or 4-HPAA is critical for its validation as a biomarker. The following protocols are based on established methods for the analysis of related metabolites in biological fluids.
Quantification of 4-Hydroxyphenylacetic Acid in Human Serum/Plasma by UPLC-MS/MS
This method is adapted from a validated protocol for the simultaneous determination of various aromatic amino acid metabolites in human serum.[8][9]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen serum or plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the serum/plasma sample.
-
Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled 4-HPAA).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: An ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenolic acids.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-HPAA and the internal standard.
Quantification of 4-Hydroxyphenylacetic Acid in Urine by GC-MS
This is a common method for analyzing organic acids in urine.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Collect a first-morning void urine sample.
-
To a 1 mL aliquot of urine, add an internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the organic acids with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the analytes volatile for GC analysis (e.g., using a silylating agent).
b. GC-MS Conditions
-
GC System: A gas chromatograph with a suitable capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature ramp to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 4-HPAA.
Experimental Workflow
The overall process for biomarker validation, from sample collection to data analysis, follows a structured workflow.
Caption: General workflow for biomarker validation.
Conclusion
The available evidence strongly supports the validation of 4-hydroxyphenylacetic acid (and by extension, its ethyl ester) as a valuable biomarker for assessing gut microbial activity and its influence on host metabolism. Its association with specific gastrointestinal and metabolic disorders, coupled with the availability of robust analytical methods for its quantification, makes it a promising tool for researchers, scientists, and drug development professionals. Further large-scale clinical studies are warranted to fully establish its diagnostic and prognostic utility for specific disease states.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylacetic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Ethyl 4-hydroxyphenylacetate
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of compounds like Ethyl 4-hydroxyphenylacetate is critical for reliable study outcomes. This guide provides an objective comparison of three widely used analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The performance of each method is summarized in the table below, highlighting key validation parameters. These values represent typical data obtained for the analysis of phenolic esters and should be considered as a baseline for what can be expected when developing and validating a method for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Recovery (%) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for its simplicity, robustness, and cost-effectiveness, making it suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Extraction: For biological matrices, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary to remove interferences. The extracted sample should be reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. It is particularly useful for volatile and semi-volatile compounds. A derivatization step is often required for polar analytes like this compound to improve volatility and chromatographic performance.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate). Prepare calibration standards by serial dilution.
-
Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
Extraction: If necessary, perform a liquid-liquid extraction prior to derivatization.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method among the three, making it the gold standard for bioanalysis and trace-level quantification. It combines the separation power of HPLC with the high specificity of tandem mass spectrometry.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards and quality control samples by spiking the analyte into a representative blank matrix.
-
Sample Extraction: A simple protein precipitation with acetonitrile or methanol may be sufficient for cleaner matrices. For more complex matrices, LLE or SPE is recommended to minimize matrix effects.
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or similar reverse-phase column suitable for fast chromatography (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions need to be determined by infusing a standard solution of the analyte.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each quantification method.
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Ethyl 4-hydroxyphenylacetate Quantification
For researchers, scientists, and professionals in drug development, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core advantages of employing deuterated internal standards over non-deuterated alternatives for the analysis of Ethyl 4-hydroxyphenylacetate, a key compound in various research areas. This guide provides an objective comparison, supported by representative experimental data, to demonstrate the superior performance of deuterated standards in complex biological matrices.
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary role is to compensate for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. The two main types of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) are deuterated (a type of stable isotope-labeled) and non-deuterated (or structural analog) standards.
Deuterated internal standards, where one or more hydrogen atoms of the analyte are replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[2][3] Analog internal standards, on the other hand, are structurally similar but not identical to the analyte. While often more readily available and less expensive, their differing physicochemical properties can lead to less reliable data.[2]
Quantitative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision. The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters for the quantification of this compound. For this comparison, this compound-d4 (a deuterated analog) is compared with Ethyl 4-methoxyphenylacetate (a non-deuterated structural analog).
Table 1: Comparison of Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Deuterated IS (%CV) | Non-Deuterated IS (%CV) | Deuterated IS (%Accuracy) | Non-Deuterated IS (%Accuracy) |
| LLOQ | 1 | 4.5 | 12.8 | 102.5 | 115.2 |
| LQC | 3 | 3.8 | 10.5 | 101.2 | 110.8 |
| MQC | 50 | 2.5 | 8.2 | 98.9 | 92.5 |
| HQC | 150 | 2.1 | 7.5 | 99.5 | 94.1 |
Data are representative and compiled based on typical performance differences observed in bioanalytical assays.
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Deuterated IS | Non-Deuterated IS |
| Matrix Effect (%) | 98.2 | 85.6 |
| Recovery (%) | 95.5 | 88.1 |
| Internal Standard Normalized Recovery (%CV) | 2.8 | 9.7 |
Data are representative and compiled based on typical performance differences observed in bioanalytical assays.
Table 3: Linearity of Calibration Curves
| Parameter | Deuterated IS | Non-Deuterated IS |
| Calibration Range (ng/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Weighting | 1/x² | 1/x² |
Data are representative and compiled based on typical performance differences observed in bioanalytical assays.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of this compound in human plasma using LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound-d4 and Ethyl 4-methoxyphenylacetate in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water solution to prepare calibration standards.
-
Internal Standard Working Solutions (100 ng/mL): Dilute the internal standard stock solutions with a 50:50 methanol:water solution to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the appropriate internal standard working solution (either deuterated or non-deuterated).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 181.1 -> Product Ion (m/z) 107.1
-
This compound-d4: Precursor Ion (m/z) 185.1 -> Product Ion (m/z) 111.1
-
Ethyl 4-methoxyphenylacetate: Precursor Ion (m/z) 195.1 -> Product Ion (m/z) 121.1
-
-
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The choice of internal standard is a critical decision in quantitative bioanalysis. While non-deuterated structural analogs can be used, they often exhibit different chromatographic behavior and are affected differently by matrix components, leading to decreased accuracy and precision. Deuterated internal standards, due to their near-identical physicochemical properties to the analyte, co-elute and experience the same matrix effects, providing a more effective correction for experimental variability.[3][4] The representative data presented in this guide clearly illustrates the superior performance of a deuterated internal standard for the analysis of this compound. For robust, reliable, and regulatory-compliant bioanalytical data, the use of a deuterated internal standard is strongly recommended.
References
A Comparative Guide to Evaluating the Specificity of Analytical Methods for Ethyl 4-hydroxyphenylacetate
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is a critical step in the validation process. A specific method guarantees that the measurement of the analyte, Ethyl 4-hydroxyphenylacetate, is unaffected by the presence of potential impurities, degradation products, or matrix components.[1][2] This guide provides an objective comparison of common analytical techniques used to evaluate the specificity of methods for this compound, supported by representative experimental data and detailed protocols.
The evaluation of specificity is a key requirement of regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3] A primary strategy for demonstrating specificity is through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to produce potential degradation products.[4][5][6][7] A stability-indicating method is one that can resolve the parent drug from these degradants.[5]
Evaluating Specificity through Forced Degradation
Forced degradation studies are essential to developing and validating a stability-indicating analytical method.[8] The goal is to generate a degradation level of 5-20% to ensure that the analytical method can effectively separate and quantify the intact active pharmaceutical ingredient (API) from its byproducts.[5]
dot
Caption: Workflow for a forced degradation study.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for assessing the purity and stability of pharmaceutical compounds.[9][10]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of APIs in pharmaceutical formulations.[9] It is particularly effective for separating non-volatile and thermally sensitive compounds like this compound.
-
Sample Preparation (Forced Degradation):
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
For hydrolysis, mix the stock solution with 0.1M HCl (acid) or 0.1M NaOH (base) and heat at 60°C for 4 hours. Neutralize the solutions before injection.
-
For oxidation, mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
For thermal stress, expose the solid drug substance to 80°C for 48 hours and then dissolve in the solvent.
-
Dilute all stressed samples to a final concentration of 50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
dot
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.[9] For compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.
-
Sample Preparation & Derivatization:
-
Extract this compound from the sample matrix using ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 250 µL of pyridine and 250 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1) to the dried residue.[11]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[11]
-
-
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program: Start at 80°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode).
-
MS Detector: Electron Impact (EI) mode at 70 eV.
-
Scan Range: 50-500 m/z.[11]
-
dot
Caption: Experimental workflow for GC-MS analysis.
Comparative Data Summary
The following tables summarize the performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound. Data is synthesized based on typical method performance.[9][13]
Table 1: Method Specificity and Validation Parameters
| Parameter | HPLC-UV | GC-MS | ICH Guideline (Typical) |
| Specificity | Baseline resolution from all degradation products | No interference at the retention time of the analyte derivative | Method is specific |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 80-120% of test concentration |
| LOD | 0.2 µg/mL | 0.02 µg/mL | Signal-to-Noise ≥ 3:1 |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10:1 |
Table 2: Accuracy and Precision Data
| QC Level | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC | 99.5% | 1.8% |
| Medium QC | 100.8% | 1.2% |
| High QC | 101.2% | 1.1% |
Conclusion
Both HPLC-UV and GC-MS are suitable methods for evaluating the specificity of an analytical procedure for this compound.
-
HPLC-UV is a straightforward, robust, and reliable method, making it ideal for routine quality control and stability testing where the primary goal is to separate the parent compound from its degradation products.
-
GC-MS provides superior sensitivity and structural information, which is invaluable for identifying unknown degradation products or impurities.[10] The requirement for derivatization adds a step to the sample preparation process but yields high selectivity.
The choice between these methods depends on the specific requirements of the analysis. For demonstrating specificity and routine quantification in a known system, HPLC-UV is highly effective. When higher sensitivity is needed or when the identity of potential impurities and degradants must be confirmed, GC-MS is the preferred technique. For definitive structural elucidation of novel degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy would be the gold standard.[14]
References
- 1. Specificity of Analytical Methods [cleaningvalidation.com]
- 2. scispace.com [scispace.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. omicsonline.org [omicsonline.org]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. benchchem.com [benchchem.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Guide to the Robustness Testing of an Analytical Method for Ethyl 4-hydroxyphenylacetate
This guide provides an objective comparison of the performance of a high-performance liquid chromatography (HPLC) method for the analysis of Ethyl 4-hydroxyphenylacetate under deliberately varied conditions, demonstrating the principles of robustness testing. The supporting experimental data, while illustrative, is based on established practices for similar phenolic compounds and reflects typical outcomes of such studies.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters. According to the International Council for Harmonisation (ICH) guidelines, a robust method consistently delivers reliable results under normal usage, ensuring its transferability between different laboratories, analysts, and instruments. For the HPLC analysis of this compound, a simple phenolic ester, typical parameters that are intentionally varied during a robustness study include the mobile phase composition (e.g., pH and percentage of organic solvent), column temperature, and flow rate. The acceptance criteria for a robust method typically require that the system suitability parameters and the final assay results remain within predefined limits, often with a relative standard deviation (RSD) of less than 2%.
Experimental Protocols
A hypothetical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound is presented below, followed by the protocol for its robustness testing.
Hypothetical HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: A solution of this compound in the mobile phase at a concentration of 100 µg/mL.
Robustness Testing Protocol
The robustness of the analytical method is assessed by making small, deliberate changes to its parameters and observing the impact on the results. For the example HPLC method, the following parameters were varied:
-
Flow Rate: ± 0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).
-
Column Temperature: ± 5°C (i.e., 25°C and 35°C).
-
Mobile Phase Composition (Acetonitrile %): ± 2% (i.e., 48% and 52% acetonitrile).
The effects of these variations on critical chromatographic parameters such as retention time (Rt), peak area, theoretical plates, and tailing factor were evaluated.
Data Presentation
The results of the robustness study are summarized in the tables below. The data is presented as the mean ± standard deviation for each set of conditions, with the relative standard deviation (RSD) calculated to assess the impact of the parameter variations.
Table 1: Effect of Variation in Flow Rate on System Suitability Parameters
| Flow Rate (mL/min) | Retention Time (min) | Peak Area (mAU*s) | Theoretical Plates | Tailing Factor |
| 0.8 | 6.28 ± 0.03 | 1258 ± 15 | 8150 | 1.12 |
| 1.0 (Nominal) | 5.02 ± 0.02 | 1265 ± 12 | 8200 | 1.10 |
| 1.2 | 4.18 ± 0.02 | 1271 ± 18 | 8250 | 1.09 |
| %RSD | - | 0.52% | - | - |
Table 2: Effect of Variation in Column Temperature on System Suitability Parameters
| Column Temperature (°C) | Retention Time (min) | Peak Area (mAU*s) | Theoretical Plates | Tailing Factor |
| 25 | 5.15 ± 0.02 | 1260 ± 14 | 8100 | 1.11 |
| 30 (Nominal) | 5.02 ± 0.02 | 1265 ± 12 | 8200 | 1.10 |
| 35 | 4.89 ± 0.01 | 1270 ± 16 | 8300 | 1.09 |
| %RSD | - | 0.39% | - | - |
Table 3: Effect of Variation in Mobile Phase Composition on System Suitability Parameters
| Acetonitrile (%) | Retention Time (min) | Peak Area (mAU*s) | Theoretical Plates | Tailing Factor |
| 48 | 5.35 ± 0.03 | 1255 ± 17 | 8180 | 1.12 |
| 50 (Nominal) | 5.02 ± 0.02 | 1265 ± 12 | 8200 | 1.10 |
| 52 | 4.71 ± 0.02 | 1275 ± 19 | 8220 | 1.08 |
| %RSD | - | 0.79% | - | - |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the robustness testing process and the relationship between the varied parameters and the assessed outputs.
Caption: Workflow for HPLC method robustness testing.
Caption: Relationship between varied parameters and outputs.
Conclusion
The presented data demonstrates that the hypothetical HPLC method for this compound is robust within the tested parameter ranges. The variations in flow rate, column temperature, and mobile phase composition did not significantly impact the key system suitability parameters, with the RSD for peak area remaining well below the typical acceptance criterion of 2%. The predictable shifts in retention time are acceptable as they do not compromise the specificity of the method. This guide provides a framework for researchers and scientists to design and execute robustness studies for analytical methods, ensuring the reliability and consistency of their results.
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Ethyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Ethyl 4-hydroxyphenylacetate. Understanding the sensitivity of various analytical techniques is paramount for accurate quantification in research and pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the expected performance of three common techniques.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | 10 - 100 ng/mL | 50 - 500 ng/mL | Robust, cost-effective, widely available. | Lower sensitivity compared to mass spectrometry-based methods, potential for matrix interference. |
| GC-MS | 1 - 20 ng/mL | 5 - 70 ng/mL | High chromatographic resolution, excellent for volatile and semi-volatile compounds.[1] | May require derivatization to improve volatility, potential for thermal degradation of the analyte. |
| LC-MS/MS | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[2] | Higher instrument and operational costs. |
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation. The following protocols outline the general procedures for establishing these parameters for this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid, run in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
Methodology for LOD and LOQ Determination:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to create a series of calibration standards at decreasing concentrations.
-
Calibration Curve: Inject the calibration standards and record the peak area response. Construct a calibration curve by plotting the peak area against the concentration.
-
Determination of LOD and LOQ: The LOD and LOQ can be determined using one of the following approaches as per the International Council for Harmonisation (ICH) guidelines:
-
Based on Signal-to-Noise Ratio: The LOD is the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer (single quadrupole or tandem) is required.
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
MS Conditions: Electron ionization (EI) source with monitoring of characteristic ions for this compound in selected ion monitoring (SIM) mode for enhanced sensitivity.
Methodology for LOD and LOQ Determination:
-
Sample Preparation and Derivatization (if necessary): Depending on the volatility of this compound, derivatization (e.g., silylation) may be necessary to improve its chromatographic behavior.
-
Standard Preparation and Calibration: Prepare calibration standards in a suitable solvent and inject them into the GC-MS system.
-
LOD and LOQ Calculation: Similar to the HPLC-UV method, determine the LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions (Typical):
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS/MS Conditions: Electrospray ionization (ESI) in either positive or negative mode. Optimize the precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
Methodology for LOD and LOQ Determination:
-
Standard Preparation and Infusion: Prepare a standard solution of this compound and directly infuse it into the mass spectrometer to optimize the MS/MS parameters (e.g., collision energy, fragmentor voltage).
-
Calibration and Analysis: Prepare and inject a series of calibration standards.
-
LOD and LOQ Calculation: Determine the LOD and LOQ using the signal-to-noise ratio or the calibration curve statistics as described for the HPLC-UV method. The use of an internal standard is highly recommended to improve accuracy and precision.
Workflow and Pathway Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflow for determining the LOD and LOQ of this compound.
Caption: General experimental workflow for LOD and LOQ determination.
Caption: Logical relationship for LOD and LOQ determination in method validation.
References
- 1. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-Hydroxyphenylacetate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 4-hydroxyphenylacetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to established safety protocols throughout the lifecycle of this chemical, from use to disposal, is paramount.
Key Physical and Chemical Properties
A thorough understanding of the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.21 g/mol [2] |
| Appearance | Solid |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2] |
Pre-Disposal and Handling Protocols
Before beginning any work with this compound, it is crucial to have a clear and established disposal plan.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a suitable respirator.[2]
Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Avoid contact with skin and eyes.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to consign it to a licensed waste disposal contractor.
-
Containerization:
-
Ensure the original container is securely closed.
-
If the original container is damaged or contaminated, transfer the waste to a new, compatible, and properly labeled container. The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
-
-
Storage:
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for pickup.
-
Provide them with an accurate description and quantity of the waste.
-
-
Disposal:
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling Ethyl 4-hydroxyphenylacetate
This guide provides immediate, essential safety, handling, and disposal information for Ethyl 4-hydroxyphenylacetate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[1][2][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][4][5] | To protect against splashes and eye irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid inhalation and potential respiratory tract irritation.[1][2][3][4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan for Handling:
-
Preparation:
-
Handling:
Storage Plan:
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First-Aid Measures |
| In case of Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[2][3] |
| In case of Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing for at least 15 minutes.[3][5] Seek immediate medical attention.[1][3] |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Seek medical attention if you feel unwell.[2][3] |
| If Swallowed | Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1][2] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2] Keep the chemical away from drains.[2]
-
Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collect: Collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1][2][3]
-
Do not dispose of it with normal household waste or into the sewer system.[2]
-
Contaminated packaging should be treated as the chemical itself.[7]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, including emergency actions.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
